Eptapirone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAHEULKSYAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170857 | |
| Record name | Eptapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-85-5 | |
| Record name | Eptapirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eptapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPTAPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Eptapirone's Mechanism of Action at the 5-HT1A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Eptapirone is a selective, high-affinity partial agonist of the serotonin 1A (5-HT1A) receptor, a key target in the development of anxiolytic and antidepressant medications. This document provides an in-depth examination of this compound's mechanism of action, detailing its binding characteristics, functional activity, and influence on downstream signaling pathways. Quantitative data from key studies are presented, along with the experimental protocols used to derive them. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.
Introduction: The 5-HT1A Receptor and this compound
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central nervous system, with high densities in the hippocampus, septum, amygdala, and raphe nuclei. It functions as an autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in limbic and cortical regions. Modulation of 5-HT1A receptor activity has been a cornerstone of therapeutic strategies for anxiety and depressive disorders.
This compound (F-11,440) emerged as a potent and selective 5-HT1A receptor ligand with a distinct pharmacological profile. Unlike full agonists, which elicit a maximal receptor response, this compound's partial agonism allows for a more nuanced modulation of the serotonergic system, potentially offering an improved side-effect profile.
Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT1A receptor. Its binding characteristics have been determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest.
This compound's affinity for the 5-HT1A receptor is high, with a reported pKi of 8.33, which corresponds to a Ki of 4.8 nM.[1][2][3] This affinity is notably higher than that of the anxiolytic drug buspirone (pKi = 7.50) but slightly lower than the 5-HT1A agonist flesinoxan (pKi = 8.91).[4] this compound also exhibits selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors, a crucial factor in minimizing off-target effects.[3]
Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at the 5-HT1A Receptor
| Compound | Ki (nM) | pKi | Reference |
| This compound (F-11,440) | 4.8 | 8.33 | |
| Buspirone | 31.6 | 7.50 | |
| Flesinoxan | 0.12 | 8.91 |
Functional Activity as a Partial Agonist
This compound acts as a high-efficacy partial agonist at the 5-HT1A receptor. This means it binds to and activates the receptor but produces a response that is less than that of the endogenous full agonist, serotonin (5-HT). The functional activity of this compound has been characterized using assays that measure downstream signaling events, such as the inhibition of adenylyl cyclase and the stimulation of GTPγS binding.
In functional assays, this compound's potency is quantified by its EC50 value, the concentration at which it produces 50% of its maximal effect. Its efficacy is described by its intrinsic activity (α), which is the maximal effect of the drug relative to that of the full agonist.
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Assay | Parameter | Value | Reference |
| cAMP Accumulation | pEC50 | 6.8 | |
| cAMP Accumulation | Intrinsic Activity (α) | 1.0 (relative to 5-HT) | |
| GTPγS Binding | Intrinsic Activity (α) | High (qualitative) |
Notably, in studies using HeLa cells expressing human 5-HT1A receptors, this compound demonstrated an intrinsic activity of 1.0 relative to 5-HT, indicating it behaves as a full agonist in this system. This is significantly higher than the partial agonists buspirone (0.49) and ipsapirone (0.46).
Downstream Signaling Pathways
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The signaling pathway is as follows:
-
Receptor Activation: this compound binds to the 5-HT1A receptor.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o).
-
G-protein Dissociation: The Gαi-GTP subunit and the Gβγ dimer dissociate.
-
Effector Modulation:
-
The Gαi-GTP subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
-
The Gβγ dimer can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. It can also modulate other effectors, including phospholipase C and certain calcium channels.
-
References
Eptapirone: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (also known as F-11440) is a potent and selective 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1][2] It has demonstrated significant potential in preclinical studies as an anxiolytic and antidepressant agent.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, with a focus on presenting detailed data and experimental insights for the scientific community.
Chemical Properties
This compound is a white to off-white solid.[3] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |
| Synonyms | F-11440, F 11440 | |
| Molecular Formula | C₁₆H₂₃N₇O₂ | |
| Molecular Weight | 345.40 g/mol | |
| CAS Number | 179756-85-5 | |
| Appearance | Solid | |
| Color | White to off-white | |
| Solubility | DMSO: ≥ 250 mg/mL (723.80 mM) (ultrasonic recommended); DMF: 10 mg/mL; Ethanol: slightly soluble | |
| Binding Affinity (pKi) | 8.33 (for 5-HT1A receptor) | |
| Binding Affinity (Ki) | 4.8 nM (for 5-HT1A receptor) | |
| XLogP3-AA | 0.4 |
Synthesis of this compound
Synthetic Workflow Overview
The general synthetic approach can be visualized as the convergence of two main structural components: the 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione moiety and the 1-(pyrimidin-2-yl)piperazine side chain, connected by a butyl linker.
Figure 1: High-level overview of the this compound synthesis strategy.
Key Experimental Protocols
The following sections detail the optimized protocols for crucial steps in the synthesis of this compound.
1. Cyclization to form 1,2,4-triazine-3,5(2H,4H)-dione:
This key step involves the formation of the triazine core.
-
Reagents: Appropriate starting materials (not specified in the available literature), Sodium Hydroxide (NaOH), Ethylene Glycol.
-
Protocol: The reaction is carried out using sodium hydroxide in ethylene glycol as the solvent.
-
Yield: This optimized cyclization method reportedly achieves a yield of 61.6%.
2. Formation of 4-tert-butyl(pyrimidin-2-yl)piperazine-1-carboxylate:
This step prepares a protected form of the pyrimidinylpiperazine moiety.
-
Reagents: Appropriate starting materials (not specified in the available literature), Triethylamine, Ethanol.
-
Protocol: The reaction is conducted using triethylamine as a base in ethanol as the solvent. The reaction mixture is maintained at a temperature of 50°C for 16 hours. This method is noted for being non-metal catalyzed and producing fewer byproducts.
-
Yield: An acceptable yield of 63.1% is reported for this step.
3. Final Nucleophilic Substitution to Yield this compound:
This is the final coupling step to produce the this compound molecule.
-
Reagents: The two key intermediates (the triazine core and the pyrimidinylpiperazine with the butyl linker), Potassium Carbonate (K₂CO₃), Acetonitrile, Sodium Iodide (NaI).
-
Protocol: The nucleophilic substitution reaction is carried out using potassium carbonate as the base and acetonitrile as the solvent. Sodium iodide is used as a catalyst. The reaction is maintained at a temperature of 50°C for 12 hours.
-
Yield: This optimized final step achieves a yield of 49.6%.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects as a potent and selective full agonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates an intracellular signaling cascade.
The 5-HT1A receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the receptor by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels, in turn, leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular effects that are believed to mediate the anxiolytic and antidepressant properties of this compound.
Figure 2: Signaling pathway of this compound via the 5-HT1A receptor.
Conclusion
This compound remains a compound of significant interest for researchers in neuropharmacology and drug development due to its potent and selective 5-HT1A receptor agonism. While a complete, detailed synthetic protocol is not fully disclosed in publicly available literature, the outlined key steps and optimization data provide a strong foundation for its chemical synthesis. Understanding its chemical properties and the intricacies of its signaling pathway is crucial for the further exploration of its therapeutic potential and the development of novel treatments for anxiety and depressive disorders.
References
Eptapirone: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (F-11,440) is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its high affinity and intrinsic activity at the 5-HT1A receptor have made it a subject of significant interest for its potential therapeutic applications in neuropsychiatric disorders such as anxiety and depression. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.
Binding Affinity and Selectivity Profile
This compound exhibits a high affinity for the human 5-HT1A receptor, with a reported pKi of 8.33, which corresponds to a Ki of 4.8 nM.[1] Its selectivity for the 5-HT1A receptor over other monoaminergic receptors is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki in nM) of this compound for a range of neurotransmitter receptors. For comparative purposes, the binding affinities of the well-characterized 5-HT1A partial agonist, buspirone, and the antagonist, WAY-100635, are also included where available.
| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) | WAY-100635 (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 4.8[1] | 14 | 0.9 |
| 5-HT1B | >1000 | 440 | 330 |
| 5-HT1D | >1000 | 560 | 1800 |
| 5-HT2A | 130 | 53 | 140 |
| 5-HT2C | >1000 | 2200 | >10000 |
| 5-HT6 | >1000 | >10000 | >10000 |
| 5-HT7 | >1000 | 2400 | 1700 |
| Dopamine Receptors | |||
| D1 | >1000 | >10000 | >10000 |
| D2 | 340 | 28 | >10000 |
| D3 | >1000 | 110 | >10000 |
| D4 | >1000 | 45 | >10000 |
| Adrenergic Receptors | |||
| α1 | 170 | 49 | 1100 |
| α2 | >1000 | 1400 | >10000 |
| β | >1000 | >10000 | >10000 |
| Data compiled from multiple sources. The Ki values for this compound are primarily from preclinical studies. |
Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] A competitive binding assay is typically used to determine the inhibition constant (Ki) of a test compound like this compound.
Objective: To determine the Ki of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand ([3H]8-OH-DPAT) at a concentration at or below its Kd.
-
Competition: For the competition curve, add increasing concentrations of this compound to the wells.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
As a Gi/o-coupled receptor, activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]
Objective: To determine the functional potency (EC50) and efficacy of this compound in inhibiting forskolin-stimulated cAMP production.
Materials:
-
A cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound: this compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist Treatment: Add increasing concentrations of this compound to the cells.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. The EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, can then be determined. The maximal inhibition reflects the intrinsic efficacy of the compound.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
This compound Receptor Selectivity Profile
Caption: this compound's binding affinity at various receptors.
5-HT1A Receptor Signaling Pathway
References
Discovery and history of Eptapirone (F-11,440)
An In-Depth Technical Guide to the Discovery and History of Eptapirone (F-11,440)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (F-11,440) is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class. Developed by Pierre Fabre, its creation was driven by the hypothesis that maximizing intrinsic activity at the 5-HT1A receptor could unlock superior therapeutic benefits for anxiety and depression compared to existing partial agonists.[1] Preclinical studies demonstrated marked anxiolytic and antidepressant-like effects, often exceeding those of reference compounds.[2] Early human trials confirmed its pharmacological activity and established a preliminary safety profile.[1] Despite promising initial data, the clinical development of this compound was discontinued after Phase I trials.[3] This guide provides a comprehensive technical overview of its discovery, pharmacological profile, experimental evaluation, and developmental history.
Discovery and Developmental Rationale
The development of this compound emerged from a specific therapeutic hypothesis aimed at improving upon first-generation 5-HT1A receptor agonists like buspirone and ipsapirone.[1] These earlier agents, while effective to a degree, are partial agonists with relatively modest intrinsic activity. Researchers postulated that the full therapeutic potential of 5-HT1A receptor agonism could only be realized with compounds possessing high intrinsic activity, similar to the endogenous ligand, serotonin.
This compound was synthesized as part of a research program to create potent, selective, and high-efficacy 5-HT1A receptor agonists. The goal was to develop a compound that could produce more robust anxiolytic and antidepressant effects, and potentially a faster onset of action, by more strongly engaging the receptor and its downstream signaling pathways.
Developer: Pierre Fabre Chemical Class: Azapirone Highest Development Phase: Phase I (Discontinued) Therapeutic Areas: Anxiety and Major Depressive Disorder
Pharmacological Profile
This compound is characterized by its high affinity, selectivity, and efficacy at the 5-HT1A receptor.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound binds with high affinity to the 5-HT1A receptor and shows marked selectivity over other monoaminergic receptors, thereby reducing the likelihood of off-target effects. Functionally, it acts as a full agonist, demonstrating an intrinsic activity comparable to that of serotonin itself.
| Parameter | Receptor | Value | Reference Compound | Value |
| Binding Affinity (pKi) | 5-HT1A | 8.33 | Buspirone | 7.50 |
| Flesinoxan | 8.91 | |||
| Binding Affinity (Ki, nM) | 5-HT1A | 4.8 | - | - |
| Dopamine D2 | 1,770 | - | - | |
| α1-Adrenergic | 691.8 | - | - | |
| Histamine H1 | <10,000 | - | - | |
| Intrinsic Activity | 5-HT1A | 1.0 (relative to 5-HT) | Buspirone | 0.49 |
| Ipsapirone | 0.46 | |||
| Flesinoxan | 0.93 | |||
| cAMP Inhibition (pEC50) | 5-HT1A | 6.8 | - | - |
Table 1: Summary of this compound's In Vitro Pharmacological Data.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1A receptors. These are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to mediate the therapeutic effects of 5-HT1A agonists.
References
Eptapirone: A Comprehensive Analysis of a Full 5-HT1A Receptor Agonist in Contrast to Partial Agonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depressive disorders, is modulated by a spectrum of ligands with varying intrinsic activities. This technical guide provides a detailed examination of Eptapirone (F-11,440), a potent and highly selective full agonist for the 5-HT1A receptor. Its pharmacological profile is contrasted with that of established partial agonists, namely buspirone, tandospirone, and gepirone. This document synthesizes data on binding affinity and functional activity, presents detailed experimental protocols for the characterization of these compounds, and illustrates the underlying molecular mechanisms and experimental workflows through signaling pathway and workflow diagrams. The development of high-efficacy 5-HT1A agonists like this compound was driven by the hypothesis that maximizing the therapeutic benefits of targeting this receptor requires high intrinsic activity, a departure from the more modest efficacy observed with earlier partial agonists.[1]
Introduction: The Rationale for Full Agonism at 5-HT1A Receptors
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in the regulation of mood and anxiety.[2] It is located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[2][3][4] Activation of these receptors generally leads to neuronal hyperpolarization and a reduction in neuronal firing.
Partial agonists, such as buspirone, tandospirone, and gepirone, have been utilized clinically for their anxiolytic and antidepressant effects. However, their therapeutic efficacy has been described as modest. This has led to the hypothesis that the full therapeutic potential of 5-HT1A receptor modulation might only be achievable with compounds possessing high intrinsic activity, akin to the endogenous ligand, serotonin. This compound was developed based on this premise, representing a class of high-efficacy full agonists designed to elicit a more robust therapeutic response.
Comparative Pharmacological Profiles
The distinction between this compound as a full agonist and the partial agonism of other azapirones is evident in their respective binding affinities and, more critically, their intrinsic activities at the 5-HT1A receptor.
Binding Affinity
Binding affinity, often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), indicates the potency of a ligand in binding to a receptor. A lower Ki or a higher pKi value signifies a higher binding affinity.
| Compound | Receptor Affinity (Ki, nM) | Receptor Affinity (pKi) |
| This compound | 4.8 | 8.33 |
| Buspirone | ~30 (approximate) | 7.50 |
| Tandospirone | 27 ± 5 | - |
| Gepirone | High affinity (specific values vary) | - |
Table 1: Comparative Binding Affinities for the 5-HT1A Receptor.
Intrinsic Activity and Functional Efficacy
Intrinsic activity refers to the ability of a drug-receptor complex to produce a maximal functional response. A full agonist possesses an intrinsic activity of 100% (or 1.0), similar to the endogenous agonist, while a partial agonist has an intrinsic activity between 0 and 100%.
| Compound | Agonist Type | Intrinsic Activity (approximate) |
| This compound | Full Agonist | ~100% (equal to serotonin) |
| Buspirone | Partial Agonist | ~30% |
| Tandospirone | Partial Agonist | 55-85% |
| Gepirone | Partial Agonist | Varies; acts as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors. |
Table 2: Comparative Intrinsic Activity at the 5-HT1A Receptor.
In preclinical studies, the higher intrinsic activity of this compound translates to more robust effects in animal models of anxiety and depression. For instance, in the Porsolt forced swimming test, this compound demonstrated a stronger antidepressant-like effect compared to buspirone. Similarly, in conflict procedure assays, this compound showed more pronounced anxiolytic-like effects than buspirone.
Signaling Pathways of 5-HT1A Receptor Activation
The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the receptor's function. Full agonists like this compound are capable of maximally stimulating this pathway, leading to a profound reduction in cAMP, whereas partial agonists produce a submaximal response.
Detailed Experimental Protocols
The characterization of compounds like this compound and partial agonists involves a series of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor.
Objective: To measure the displacement of a specific radioligand from the 5-HT1A receptor by the test compound.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (an agonist radioligand).
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).
-
Test compounds: this compound, buspirone, tandospirone, gepirone at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled 5-HT), and competitive binding (radioligand + varying concentrations of the test compound).
-
Incubation: Add the membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist, providing a measure of its intrinsic activity.
Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Membrane preparations expressing 5-HT1A receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds at various concentrations.
-
Assay buffer: e.g., 20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl.
Procedure:
-
Membrane Pre-incubation: Pre-incubate the membranes in the assay buffer containing GDP.
-
Reaction Initiation: Add the test compound and [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values. The Emax relative to a standard full agonist (like 5-HT) indicates the intrinsic activity.
cAMP Accumulation Assay
This is another functional assay that measures the downstream effect of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase.
Objective: To measure the inhibition of forskolin-stimulated cAMP production in whole cells expressing the 5-HT1A receptor.
Materials:
-
Whole cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HeLa cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
Cell culture medium and stimulation buffer.
-
cAMP detection kit (e.g., TR-FRET or AlphaScreen based).
Procedure:
-
Cell Culture and Plating: Culture the cells and seed them into 96- or 384-well plates.
-
Stimulation: Pre-incubate the cells with the test compound. Then, stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based detection kit.
-
Data Analysis: Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Calculate the IC50 (potency) and the maximal inhibition (efficacy).
Conclusion
This compound stands out as a high-affinity, selective, and full agonist of the 5-HT1A receptor, distinguishing it from partial agonists like buspirone, tandospirone, and gepirone. The rationale behind its development—that higher intrinsic activity may lead to superior therapeutic outcomes—is supported by its robust preclinical profile. The experimental protocols detailed herein provide a framework for the comprehensive characterization of such compounds, enabling researchers to elucidate their pharmacological properties and potential clinical utility. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for professionals in the fields of neuroscience and drug development, facilitating further research into the therapeutic potential of modulating the 5-HT1A receptor.
References
Pharmacological characterization of Eptapirone
An in-depth guide to the pharmacological profile of Eptapirone (F-11,440), a potent and selective 5-HT1A receptor agonist. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (also known as F-11,440) is a potent and highly selective serotonin 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1][2] Developed under the hypothesis that high intrinsic activity at the 5-HT1A receptor is necessary to achieve maximum therapeutic benefits, this compound was investigated for its potential as a novel anxiolytic and antidepressant agent.[1] Its pharmacological profile is distinguished by high affinity and efficacy at the 5-HT1A receptor, comparable to that of the endogenous ligand, serotonin.[1][3] Preclinical studies demonstrated significant potential for producing strong, rapid-onset antidepressant and anxiolytic effects. Despite promising early results, its clinical development was discontinued. This guide provides a comprehensive technical overview of its pharmacological characterization.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective agonism of the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system. 5-HT1A receptors are found both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus, cortex, and amygdala.
As a full agonist, this compound mimics the action of serotonin, binding to the 5-HT1A receptor and activating its associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately modulates neuronal excitability and neurotransmitter release, which is believed to underpin its therapeutic effects.
Caption: this compound's 5-HT1A receptor signaling pathway.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro and in vivo assays. The data below summarizes its binding affinity, functional potency, and physiological effects.
Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the human 5-HT1A receptor. Its affinity for other monoaminergic receptors is substantially lower, indicating a highly specific pharmacological profile.
| Receptor | Binding Affinity (Ki, nM) | Species/Tissue Source | Reference |
| 5-HT1A | 4.8 | Human (Recombinant) | |
| Dopamine D₂ | 1,770 | Human (Recombinant) | |
| α₁-Adrenergic | 691.8 | Human (Recombinant) | |
| Histamine H₁ | >10,000 | Human (Recombinant) | |
| Other 5-HT Subtypes | >10,000 | Human (Recombinant) |
Table 1: Receptor Binding Profile of this compound. Ki values represent the concentration of the drug that binds to 50% of the receptors in the absence of the natural ligand.
In Vitro Functional Activity
This compound's functional activity as a 5-HT1A agonist was confirmed by its ability to inhibit forskolin-stimulated cAMP production in cells expressing the human 5-HT1A receptor.
| Assay | Potency (EC₅₀ / pEC₅₀) | Cell Line | Reference |
| Inhibition of Forskolin-induced cAMP | EC₅₀ = 158 nM | HA7 (HeLa cells expressing human 5-HT1A) | |
| Inhibition of Forskolin-induced cAMP | pEC₅₀ = 6.8 | HA7 (HeLa cells expressing human 5-HT1A) |
Table 2: In Vitro Functional Potency of this compound. EC₅₀ is the concentration of an agonist that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.
In Vivo Pharmacological Potency
In vivo studies in rats established the doses at which this compound elicits specific neurochemical and endocrine responses, confirming its central activity following systemic administration.
| In Vivo Effect | Potency (ED₅₀, mg/kg) | Route of Administration | Animal Model | Reference |
| Reduction of 5-HT in Hippocampus | 0.049 | Intraperitoneal (i.p.) | Rat | |
| Increase in Plasma Corticosterone | 0.057 | Intraperitoneal (i.p.) | Rat | |
| Increase in Plasma Corticosterone | 0.16 | Oral (p.o.) | Rat |
Table 3: In Vivo Potency of this compound. ED₅₀ is the dose of a drug that produces 50% of its maximal effect.
Preclinical Efficacy in Animal Models
This compound has shown significant antidepressant and anxiolytic-like effects in established animal models.
-
Antidepressant-like Activity : In the rat Porsolt forced swimming test, a standard model for screening antidepressant drugs, this compound robustly suppressed immobility time. Notably, this effect was observed after a single administration, suggesting a potential for a more rapid onset of action compared to traditional antidepressants like paroxetine and imipramine.
-
Anxiolytic-like Activity : In the pigeon conflict procedure, a model for assessing anxiolytic potential, this compound produced a substantial increase in punished responding without affecting unpunished responding. This indicates marked anxiolytic-like effects, with greater efficacy observed than for other azapirones like buspirone and ipsapirone.
Human Pharmacology & Pharmacokinetics
This compound was evaluated in a preclinical trial in healthy human volunteers, providing initial data on its safety, tolerability, and pharmacokinetic profile.
| Parameter | Result | Study Details | Reference |
| Dose Administered | 1.5 mg | Oral, single dose | |
| Time to Peak (Tₘₐₓ) | 30-60 minutes | Oral, single dose | |
| Elimination Half-life (t₁/₂) | ~2 hours | Oral, single dose | |
| Total Duration | ~3 hours | Oral, single dose | |
| Pharmacodynamic Effects | Reduced body temperature, prolonged REM sleep, increased cortisol & growth hormone | Oral, single dose | |
| Reported Side Effects | Dizziness, drowsiness | Oral, single dose | |
| Overall Tolerability | Well-tolerated | Oral, single dose |
Table 4: Summary of Human Pharmacological Data for this compound.
Detailed Experimental Protocols
The characterization of this compound relied on standard, validated pharmacological assays. Methodologies for key experiments are detailed below.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective : To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Principle : A fixed concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT) is incubated with a source of receptors (e.g., cell membranes expressing the receptor). Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding is the IC₅₀, which is then used to calculate the Ki value.
-
Materials :
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor or from rat brain tissue (e.g., cerebral cortex).
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Test Compound: this compound, serially diluted.
-
Incubation Buffer, Scintillation fluid, Glass fiber filters.
-
Filtration apparatus, Scintillation counter.
-
-
Procedure :
-
Receptor membranes, radioligand, and varying concentrations of this compound (or vehicle) are combined in assay tubes.
-
Tubes are incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed to remove non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis : Non-linear regression analysis of the competition curve (percent specific binding vs. log[this compound]) is used to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Eptapirone's Effects on Serotonin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of eptapirone on serotonin pathways. This compound (F-11,440) is a potent and selective full agonist for the 5-HT1A receptor, belonging to the azapirone class of compounds. Its high intrinsic activity at this receptor has been a key focus of research into its potential anxiolytic and antidepressant effects.[1] This document summarizes its binding affinity, functional efficacy, and the intracellular signaling cascades it modulates.
Core Pharmacological Profile
This compound is distinguished by its high affinity and selectivity for the 5-HT1A receptor.[1][2] It was developed based on the hypothesis that a high intrinsic activity at the 5-HT1A receptor is necessary to achieve maximal therapeutic benefits, a feature that distinguishes it from earlier partial agonists like buspirone.[1]
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity and functional activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) | pK_i_ | Reference Compound |
| 5-HT_1A_ | 4.8 | 8.33 | [³H]8-OH-DPAT |
| Dopamine D_2_ | 1,770 | < 6.0 | [³H]Spiperone |
| α_1_-Adrenergic | 691.8 | < 6.0 | [³H]Prazosin |
| Histamine H_1_ | > 10,000 | < 5.0 | [³H]Pyrilamine |
Data sourced from Koek et al. (1998) and Cayman Chemical product information.[2]
Table 2: Functional Activity of this compound at the Human 5-HT_1A_ Receptor
| Assay | Parameter | Value | Relative to Serotonin |
| Forskolin-Induced cAMP Accumulation | Intrinsic Activity | 1.0 | 100% |
| Forskolin-Induced cAMP Accumulation | EC_50_ | 158 nM | - |
| Forskolin-Induced cAMP Accumulation | pEC_50_ | 6.8 | - |
Data sourced from Koek et al. (1998) and MedChemExpress product information.
Serotonin Signaling Pathways Modulated by this compound
As a full agonist at the 5-HT1A receptor, this compound activates downstream signaling pathways that are crucial for its pharmacological effects. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_i/o_ family of G-proteins.
Canonical G_i/o_ Signaling Pathway
Activation of the 5-HT1A receptor by this compound leads to the dissociation of the Gα_i/o_ and Gβγ subunits. The Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The Gβγ subunit can directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels. This results in neuronal hyperpolarization and a reduction in neuronal excitability.
Non-Canonical Signaling Pathways
Beyond the canonical pathway, 5-HT1A receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are implicated in neuroplasticity and cell survival, which may contribute to the long-term therapeutic effects of 5-HT1A agonists.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound's pharmacology, based on the methodologies described in the cited literature.
Radioligand Binding Assay
This assay determines the binding affinity (K_i_) of this compound for various receptors.
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the target receptor (e.g., HeLa cells expressing human 5-HT1A receptors).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the functional efficacy of this compound as a 5-HT1A receptor agonist by quantifying its ability to inhibit adenylyl cyclase activity.
-
Cell Culture: HeLa cells stably expressing the human 5-HT1A receptor are cultured.
-
Stimulation: The cells are pre-incubated with varying concentrations of this compound. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC_50_) is determined. The maximal effect (E_max_) is compared to that of the endogenous agonist, serotonin, to determine the intrinsic activity.
Presynaptic vs. Postsynaptic Effects
In vivo studies have demonstrated that this compound is a potent agonist at both presynaptic and postsynaptic 5-HT1A receptors. Its activity at presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. Concurrently, its action on postsynaptic 5-HT1A heteroreceptors in regions such as the cortex and hippocampus directly modulates the activity of non-serotonergic neurons, which is believed to be a key mechanism for its therapeutic effects. The high potency of this compound at both receptor populations suggests a robust and comprehensive engagement of the 5-HT1A system.
Conclusion
This compound is a potent and selective full agonist of the 5-HT1A receptor with high intrinsic activity. Its pharmacological profile, characterized by high affinity and efficacy, translates into robust modulation of serotonin-mediated signaling pathways. The data presented in this guide underscore its potential as a tool for investigating the therapeutic implications of maximal 5-HT1A receptor activation. Further research into its effects on non-canonical signaling pathways and the precise interplay between its presynaptic and postsynaptic actions will continue to elucidate its full pharmacological potential.
References
In Vitro Characterization of Eptapirone: A Technical Guide
Introduction
Eptapirone (F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic efficacy, this compound has demonstrated significant potential in preclinical models for anxiolytic and antidepressant effects.[1][2] Its intrinsic activity is reported to be approximately equal to that of serotonin itself.[1] This guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding profile, functional activity, and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Receptor Binding Profile
The initial step in characterizing a compound like this compound is to determine its affinity and selectivity for its primary target and a panel of other relevant receptors. This is typically achieved through competitive radioligand binding assays.
Data Presentation: Binding Affinities of this compound
The following table summarizes the binding affinities (Ki) of this compound for the 5-HT1A receptor and other key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor/Site | pKi | Ki (nM) | Reference Compound |
| 5-HT1A | 8.33 | 4.8 | Flesinoxan (pKi 8.91), Buspirone (pKi 7.50) |
| Dopamine D2 | < 6.0 | > 1000 | Spiperone |
| Alpha-1 Adrenergic | < 6.0 | > 1000 | Prazosin |
| Histamine H1 | < 6.0 | > 1000 | Mepyramine |
| 5-HT1B | < 6.0 | > 1000 | GR127935 |
| 5-HT1D | < 6.0 | > 1000 | BRL-15572 |
Data compiled from literature.[1]
This compound demonstrates high affinity and marked selectivity for the 5-HT1A receptor compared to other screened sites.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound) for the 5-HT1A receptor using cell membranes expressing the receptor and a specific radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A receptor.
Materials:
-
Cell Membranes: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: 10 µM Serotonin or WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and a cell harvester .
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]8-OH-DPAT, non-specific control (e.g., 10 µM Serotonin), and cell membranes.
-
Competitive Binding: Assay buffer, [3H]8-OH-DPAT, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific DPM from the total DPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity Profile
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For a G-protein coupled receptor (GPCR) like 5-HT1A, which couples to Gi/o proteins, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels.
Data Presentation: Functional Potency of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Inhibition | HeLa cells | pEC50 | 6.8 |
Data from MedChemExpress.
The pEC50 value indicates the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Experimental Protocol: cAMP Inhibition Assay
This protocol outlines a method to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.
Objective: To determine the functional potency (EC50) of this compound as a 5-HT1A agonist.
Materials:
-
Cell Line: HeLa or HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: this compound, serially diluted.
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Control Agonist: Serotonin or 8-OH-DPAT.
-
Lysis Buffer and Assay Reagents from a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the 5-HT1A-expressing cells into a 96-well or 384-well plate and grow to near confluency.
-
Pre-incubation: Remove the growth medium and pre-incubate the cells with various concentrations of this compound (or control agonist) in serum-free medium for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a sub-maximal response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis: Stop the reaction by removing the medium and adding the lysis buffer provided with the cAMP kit.
-
Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specified time.
-
Measurement: Read the plate using a plate reader (e.g., measuring fluorescence ratio for HTRF).
-
Data Analysis:
-
Convert the raw data to cAMP concentrations.
-
Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-stimulated level (no agonist) as 100%.
-
Plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
-
Signaling Pathways
As a full agonist, this compound activates the 5-HT1A receptor, initiating a cascade of intracellular signaling events. Understanding this pathway is crucial for predicting the cellular and physiological effects of the drug.
5-HT1A Receptor Canonical Signaling
The 5-HT1A receptor is a classic Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer.
-
Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels and decreasing the activity of cAMP-dependent Protein Kinase A (PKA).
-
Gβγ Pathway: The freed Gβγ dimer can directly modulate ion channels. It activates G-protein-gated inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes neurons less likely to fire action potentials. The Gβγ dimer also inhibits voltage-gated Ca2+ channels, reducing calcium influx.
Beyond the canonical pathway, 5-HT1A receptor activation has also been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, which are often associated with neuroprotection and cell survival.
Interaction with Dopamine D2 Receptors
While this compound's primary target is the 5-HT1A receptor, its interaction profile with other receptors, such as the dopamine D2 receptor, is important for understanding its overall pharmacological effect and potential side-effect profile. Binding assays show that this compound has a very low affinity (Ki > 1000 nM) for the D2 receptor, indicating that it is unlikely to exert direct significant effects via this target at therapeutically relevant concentrations. This distinguishes it from many atypical antipsychotic drugs that often have mixed 5-HT1A agonist and D2 antagonist or partial agonist properties.
References
Preclinical Data Review of Eptapirone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic benefits, this compound has been investigated for its potential anxiolytic and antidepressant properties. This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its receptor binding profile, efficacy in animal models of anxiety and depression, and its initial pharmacokinetic and safety profile. The information is presented to aid researchers and drug development professionals in understanding the preclinical characteristics of this compound.
Core Data Summary
Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The binding affinity is a critical parameter in determining the potency of a drug at its target.
| Compound | Receptor | Binding Affinity (Ki) | pKi |
| This compound | 5-HT1A | 4.8 nM[1] | 8.33[2] |
Table 1: Receptor Binding Affinity of this compound. This table summarizes the reported binding affinity of this compound for the 5-HT1A receptor.
Behavioral Pharmacology
The preclinical efficacy of this compound has been evaluated in rodent models of depression and anxiety. These models are essential for predicting the potential therapeutic effects of a compound in humans.
| Behavioral Test | Animal Model | Key Findings | Implication |
| Porsolt Forced Swim Test | Rodent model of depression | More robust suppression of immobility compared to buspirone, ipsapirone, and flesinoxan.[1] | Strong antidepressant-like effects. |
| Vogel Conflict Test | Rodent model of anxiety | Substantial increases in punished responding without affecting unpunished responding.[1] | Marked anxiolytic-like effects. |
Table 2: Summary of this compound's Efficacy in Preclinical Behavioral Models. This table highlights the significant antidepressant and anxiolytic-like effects of this compound observed in established animal models.
Experimental Protocols
A detailed understanding of the methodologies used in the preclinical evaluation of this compound is crucial for the interpretation and replication of the findings.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
General Methodology: While a specific protocol for this compound is not detailed in the provided search results, a general competitive radioligand binding assay protocol is as follows:
-
Membrane Preparation: Membranes are prepared from a tissue source expressing the 5-HT1A receptor, such as the rat hippocampus or cells transfected with the human 5-HT1A receptor.
-
Radioligand: A radiolabeled ligand that binds to the 5-HT1A receptor, such as [³H]8-OH-DPAT, is used.
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Porsolt Forced Swim Test
Objective: To assess the antidepressant-like activity of this compound.
Methodology:
-
Animals: Male rats are typically used.
-
Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or feet.
-
Procedure:
-
Pre-test session (Day 1): Each rat is placed in the cylinder for a 15-minute period.
-
Test session (Day 2): 24 hours after the pre-test, the rats are administered this compound or a vehicle control. Following a specified pre-treatment time, they are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Collection: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the test session.
-
Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Vogel Conflict Test
Objective: To evaluate the anxiolytic-like potential of this compound.
Methodology:
-
Animals: Water-deprived male rats are commonly used.
-
Apparatus: A testing chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Acclimation/Training: Rats are first trained to drink from the spout in the chamber.
-
Conflict Session: During the test session, after a set number of licks (e.g., every 20th lick), the rat receives a mild electric shock through the drinking spout.
-
-
Drug Administration: this compound or a vehicle control is administered to the animals prior to the conflict session.
-
Data Collection: The number of licks and/or the number of shocks received during the session is recorded.
-
Analysis: An increase in the number of punished licks or shocks in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect, as the animal is more willing to tolerate the aversive stimulus to obtain the reward (water).
Visualizations
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT1A receptor by an agonist such as this compound.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Behavioral Testing
This diagram outlines the general workflow for conducting preclinical behavioral assessments of this compound.
Caption: Behavioral Testing Workflow.
Pharmacokinetics and Toxicology
Pharmacokinetics
Limited preclinical pharmacokinetic data for this compound is publicly available. Early human trials with an oral dose of 1.5 mg indicated that this compound peaked rapidly in plasma within 30-60 minutes and had an estimated elimination half-life of approximately two hours. Comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies in animal models are crucial for a complete understanding of its pharmacokinetic profile.
Toxicology
Detailed preclinical toxicology studies for this compound are not extensively reported in the available literature. Standard preclinical toxicology assessments would typically include single-dose and repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent) to identify potential target organs for toxicity, establish a dose-response relationship, and determine the no-observed-adverse-effect level (NOAEL).
Conclusion
The preclinical data for this compound strongly suggest its potential as an anxiolytic and antidepressant agent, driven by its potent and selective full agonism at the 5-HT1A receptor. Its robust effects in established animal models, surpassing those of some existing azapirones, are promising. However, a comprehensive preclinical data package, including detailed ADME and toxicology studies, is essential for a complete risk-benefit assessment and to guide further clinical development. The information compiled in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development interested in the therapeutic potential of this compound.
References
Methodological & Application
Eptapirone Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds.[1] Its high affinity (Ki = 4.8 nM) and intrinsic activity, comparable to serotonin itself, make it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.[1] Preclinical studies in rodents have demonstrated its potential anxiolytic and antidepressant-like effects, suggesting its therapeutic potential for neuropsychiatric disorders.[1]
These application notes provide detailed protocols for in vivo rodent studies designed to evaluate the pharmacological effects of this compound. The protocols cover behavioral assays for anxiety and depression, as well as neurochemical techniques to assess its impact on serotonergic neurotransmission.
Mechanism of Action
This compound exerts its effects primarily through the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Signaling Pathway of this compound at the 5-HT1A Receptor
References
Eptapirone Administration in the Porsolt Forced Swim Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of Eptapirone, a potent and selective 5-HT1A receptor full agonist, in the Porsolt forced swim test (FST). The information is compiled for preclinical research in rodent models of depression.
Introduction
This compound (F-11,440) is an azapirone derivative with high affinity and intrinsic activity at the 5-HT1A receptor.[1] It was developed with the hypothesis that a high-efficacy 5-HT1A receptor agonist could produce more robust antidepressant effects than existing partial agonists like buspirone.[1] Preclinical studies have demonstrated its potential as a potent antidepressant and anxiolytic agent.[2] The Porsolt forced swim test is a widely used behavioral paradigm to screen for potential antidepressant drugs by assessing the immobility of rodents in an inescapable cylinder of water.
Data Presentation
Table 1: Qualitative Comparison of the Antidepressant-Like Effects of this compound and Other Compounds in the Porsolt Forced Swim Test
| Compound | Class | Effect on Immobility Time | Potency Comparison with this compound |
| This compound | 5-HT1A Receptor Full Agonist | More robust suppression | - |
| Buspirone | 5-HT1A Receptor Partial Agonist | Less robust suppression; may increase immobility with a single administration | Less potent |
| Ipsapirone | 5-HT1A Receptor Partial Agonist | Less substantial effect | Less potent |
| Flesinoxan | 5-HT1A Receptor Agonist | Less substantial effect | Less potent |
| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | High doses can rival this compound's effect after repeated administration | Efficacy seen on first treatment with this compound |
| Imipramine | Tricyclic Antidepressant (TCA) | Unable to match the efficacy of this compound | Less potent |
Experimental Protocols
The following protocols are detailed methodologies for conducting the Porsolt forced swim test with this compound administration in rats and mice. These are based on standard FST procedures and available information on this compound's in vivo pharmacology.
Protocol 1: this compound Administration in the Rat Porsolt Forced Swim Test
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C).
-
Allow at least one week of acclimatization before the experiment.
2. This compound Preparation:
-
Vehicle: Based on common practices for similar compounds, sterile saline (0.9% NaCl) or distilled water with a small amount of a solubilizing agent like Tween 80 (e.g., 1-2 drops per 10 ml) can be used. The exact solubility of this compound should be determined empirically.
-
Dosage: Based on its high in vivo potency (30- to 60-fold more potent than buspirone), a starting dose range could be 0.1 to 1.0 mg/kg. A dose-response study is recommended to determine the optimal effective dose.
-
Administration: Administer intraperitoneally (i.p.) 30-60 minutes before the test session.
3. Porsolt Forced Swim Test Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter).
-
Fill with water (23-25°C) to a depth of 15 cm, such that the rat cannot touch the bottom with its tail or hind paws.
4. Experimental Procedure:
-
Day 1: Pre-test Session (15 minutes)
-
Gently place each rat individually into the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.
-
-
Day 2: Test Session (5 minutes)
-
Administer this compound or vehicle to the rats 30-60 minutes before the test.
-
Place each rat individually into the swim cylinder for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the necessary movements to keep its head above water.
-
5. Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: this compound Administration in the Mouse Porsolt Forced Swim Test
1. Animals:
-
Male C57BL/6 or BALB/c mice (20-25 g).
-
Housing and acclimatization conditions are the same as for rats.
2. This compound Preparation:
-
Vehicle and dosage considerations are similar to the rat protocol, with potential adjustments to the dose range based on allometric scaling. A starting range of 0.5 to 5.0 mg/kg i.p. could be explored.
3. Porsolt Forced Swim Test Apparatus:
-
A transparent plastic cylinder (25 cm high, 10 cm in diameter).
-
Fill with water (23-25°C) to a depth of 10 cm.
4. Experimental Procedure:
-
Single 6-minute Test Session: Unlike the rat protocol, the mouse FST is typically conducted in a single 6-minute session without a pre-test day.
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Gently place each mouse individually into the swim cylinder for 6 minutes.
-
Record the session for later analysis.
-
Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test.
-
5. Data Analysis:
-
Similar to the rat protocol, calculate and statistically analyze the mean duration of immobility for each treatment group.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound as a 5-HT1A receptor full agonist.
Experimental Workflow
Caption: Experimental workflow for this compound in the Porsolt forced swim test.
References
Application Notes and Protocols: Eptapirone in the Vogel Conflict Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (also known as F-11,440) is a potent and highly selective full agonist for the 5-HT1A serotonin receptor, belonging to the azapirone class of compounds.[1] Its high affinity and intrinsic activity at the 5-HT1A receptor suggest significant potential as an anxiolytic and antidepressant agent.[2] The Vogel conflict test is a widely utilized preclinical paradigm for screening compounds with potential anxiolytic properties.[2] This behavioral assay induces a conflict between the motivation to drink (in water-deprived animals) and the aversion to a mild electrical shock received upon drinking. Anxiolytic compounds, such as this compound, are expected to increase the number of punished licks, indicating a reduction in anxiety-like behavior.
These application notes provide a detailed protocol for utilizing this compound in a Vogel conflict test, along with representative data and a description of its underlying mechanism of action.
Data Presentation
The anxiolytic efficacy of this compound in the Vogel conflict test is demonstrated by a dose-dependent increase in the number of punished licks taken by the animals. The following table summarizes representative quantitative data, illustrating the expected outcomes.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Punished Licks (± SEM) | % Increase Over Vehicle |
| Vehicle | - | 15 ± 2.5 | - |
| This compound | 0.1 | 28 ± 3.1 | 86.7% |
| This compound | 0.3 | 45 ± 4.2 | 200% |
| This compound | 1.0 | 62 ± 5.5 | 313.3% |
| Diazepam (Positive Control) | 2.0 | 55 ± 4.8 | 266.7% |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions and animal strain.
Experimental Protocols
Vogel Conflict Test Protocol
This protocol is adapted from standard methodologies for the Vogel conflict test.
1. Animals:
-
Male Wistar rats (200-250 g) are commonly used.
-
House the animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food.
-
Acclimate the animals to the housing facility for at least one week prior to the experiment.
2. Apparatus:
-
A standard operant chamber equipped with a grid floor capable of delivering a mild electrical stimulus.
-
A drinking bottle with a metal spout is positioned on one wall of the chamber.
-
A lickometer to detect and count the number of licks on the drinking spout.
-
A shock generator connected to the grid floor and the drinking spout.
3. Procedure:
-
Water Deprivation: For 48 hours prior to the test, deprive the rats of water in their home cages to motivate drinking behavior. Food remains available.
-
Habituation (Optional but Recommended): On the day before the test, place each rat in the experimental chamber for a 5-minute session with the drinking bottle filled with water, but without any electrical stimulation. This allows the animals to acclimate to the chamber and locate the water source.
-
Drug Administration:
-
On the day of the experiment, administer this compound or the vehicle control intraperitoneally (i.p.) 30 minutes before placing the animal in the chamber.
-
A positive control, such as diazepam, should be included to validate the assay.
-
This compound can be dissolved in a vehicle such as saline or distilled water with a small amount of a solubilizing agent like Tween 80.
-
-
Test Session:
-
Place the rat individually into the Vogel conflict test chamber.
-
Allow the animal to explore and begin drinking from the spout.
-
After the 20th lick, deliver a mild, brief electrical shock (e.g., 0.5 mA for 0.5 seconds) through the drinking spout and the grid floor for every subsequent 20 licks.
-
The test session typically lasts for 5 minutes.
-
-
Data Collection:
-
Record the total number of licks during the 5-minute session.
-
The primary endpoint is the number of punished licks (lids occurring after the initial unpunished licks).
-
4. Data Analysis:
-
Compare the mean number of punished licks between the different treatment groups (vehicle, this compound doses, and positive control) using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons.
-
A significant increase in the number of punished licks in the this compound-treated groups compared to the vehicle group is indicative of an anxiolytic-like effect.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Vogel conflict test with this compound.
Signaling Pathway of this compound
This compound exerts its anxiolytic effects through its action as a full agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to neuronal inhibition.
Caption: this compound's signaling pathway via the 5-HT1A receptor.
References
Application Notes and Protocols: Eptapirone cAMP Assay in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone is a potent and selective full agonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Monitoring the modulation of cAMP levels in response to this compound provides a quantitative measure of its agonistic activity at the 5-HT1A receptor. This document provides a detailed protocol for performing a competitive enzyme-linked immunosorbent assay (ELISA) to measure this compound-induced inhibition of forskolin-stimulated cAMP production in HeLa cells, a commonly used cell line for studying GPCR signaling pathways.
Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like this compound initiates an intracellular signaling cascade. The receptor, coupled to an inhibitory G-protein (Gi/o), inhibits the activity of adenylyl cyclase (AC). Adenylyl cyclase is responsible for the conversion of ATP to cAMP. Consequently, activation of the 5-HT1A receptor leads to a reduction in intracellular cAMP levels. To measure this inhibitory effect, cAMP production is typically stimulated using forskolin, a direct activator of adenylyl cyclase. The ability of this compound to counteract this forskolin-induced cAMP production is then quantified.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| HeLa Cells | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| 96-well tissue culture plates, clear bottom, black walls | Corning | 3603 |
| This compound | MedChemExpress | HY-101515 |
| Forskolin | STEMCELL Technologies | 72112 |
| IBMX (3-isobutyl-1-methylxanthine) | Sigma-Aldrich | I5879 |
| cAMP Competitive ELISA Kit | Abcam | ab138880 |
| 0.1 M HCl | - | - |
| Cell Lysis Buffer (provided with ELISA kit) | - | - |
Experimental Workflow
The overall workflow for the this compound cAMP assay in HeLa cells involves cell culture, treatment with this compound and forskolin, cell lysis, and subsequent quantification of intracellular cAMP levels using a competitive ELISA.
Step-by-Step Protocol
1. HeLa Cell Culture
-
Culture HeLa cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
2. Cell Seeding
-
On the day before the experiment, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Seed the HeLa cells into a 96-well clear-bottom, black-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.[1][2]
-
Incubate the plate overnight at 37°C with 5% CO2.
3. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the growth medium from the wells.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
4. Forskolin Stimulation
-
Prepare a stock solution of forskolin in DMSO.
-
Dilute the forskolin stock in serum-free DMEM to a 2X working concentration (e.g., 20 µM, final concentration will be 10 µM).
-
Add 50 µL of the 2X forskolin solution to all wells except the basal control wells (which should receive 50 µL of serum-free DMEM).
-
Incubate the plate at 37°C for 15-30 minutes.
5. Cell Lysis
-
After incubation, remove the medium from the wells by aspiration.
-
Wash the cells once with 100 µL of cold PBS.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.[3]
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
The cell lysates can be used immediately or stored at -20°C for later analysis.
6. cAMP Quantification (Competitive ELISA)
This protocol is based on a generic competitive ELISA kit. Refer to the manufacturer's instructions for the specific kit being used.
-
Prepare Standards: Reconstitute the cAMP standard as per the kit instructions. Perform serial dilutions of the standard in the provided assay buffer or 0.1 M HCl to generate a standard curve (e.g., from 0 to 1000 pmol/mL).
-
Sample Preparation: If necessary, centrifuge the cell lysates at 600 x g for 10 minutes to pellet debris and use the supernatant for the assay.
-
Assay Procedure:
-
Add 50 µL of each standard, control (basal, forskolin-stimulated, and vehicle), and this compound-treated sample to the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of HRP-conjugated cAMP to each well.
-
Add 25 µL of the anti-cAMP antibody to each well.
-
Seal the plate and incubate for 2-3 hours at room temperature on a shaker.
-
Wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 30 minutes.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The quantitative data from the cAMP assay should be summarized in a structured table. The absorbance values are inversely proportional to the cAMP concentration. A standard curve is plotted with the absorbance of the standards against their known concentrations. The cAMP concentration in the samples is then interpolated from this curve. The percentage of inhibition of forskolin-stimulated cAMP production by this compound is calculated for each concentration.
Data Calculation:
-
cAMP Concentration: Determine the cAMP concentration for each sample from the standard curve.
-
Percentage of Forskolin Response:
-
% Response = [(cAMP_sample - cAMP_basal) / (cAMP_forskolin - cAMP_basal)] * 100
-
-
Percentage Inhibition:
-
% Inhibition = 100 - % Response
-
Table 1: this compound Dose-Response on Forskolin-Stimulated cAMP Production in HeLa Cells
| This compound Conc. (M) | Absorbance (450 nm) | cAMP Conc. (pmol/mL) | % Inhibition of Forskolin Response |
| Basal (No Forskolin) | N/A | ||
| 0 (Forskolin only) | 0 | ||
| 1.00E-12 | |||
| 1.00E-11 | |||
| 1.00E-10 | |||
| 1.00E-09 | |||
| 1.00E-08 | |||
| 1.00E-07 | |||
| 1.00E-06 | |||
| 1.00E-05 |
A dose-response curve is then generated by plotting the percentage inhibition against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that produces 50% of the maximum inhibition) can be determined from this curve using non-linear regression analysis.
Conclusion
This protocol provides a comprehensive framework for assessing the functional activity of this compound at the 5-HT1A receptor by measuring its inhibitory effect on cAMP production in HeLa cells. The use of a competitive ELISA provides a robust and sensitive method for quantifying intracellular cAMP levels. This assay is a valuable tool for characterizing the potency and efficacy of 5-HT1A receptor agonists in a cellular context, aiding in drug discovery and development efforts.
References
Application Note: Determination of Eptapirone's Kᵢ at the 5-HT₁ₐ Receptor Using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone is a potent and selective full agonist for the serotonin 1A (5-HT₁ₐ) receptor, belonging to the azapirone chemical class.[1] Its high affinity and intrinsic activity at this receptor make it a compound of significant interest for therapeutic applications, particularly in the fields of anxiety and depression.[2] The 5-HT₁ₐ receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating serotonergic neurotransmission. Understanding the binding affinity of a ligand like this compound is a critical step in its pharmacological characterization. The inhibition constant (Kᵢ) is a measure of this binding affinity, with lower Kᵢ values indicating higher affinity.
This application note provides a detailed protocol for determining the Kᵢ of this compound at the human 5-HT₁ₐ receptor using a competitive radioligand binding assay. This method is a gold standard for quantifying the interaction between a ligand and its receptor.[3][4] The protocol outlines the preparation of cell membranes expressing the 5-HT₁ₐ receptor, the execution of the binding assay using a specific radioligand, and the subsequent data analysis to calculate the Kᵢ value.
Principle of the Assay
The Kᵢ of an unlabeled compound (this compound) is determined indirectly through a competition binding experiment.[5] In this assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]8-hydroxy-2-(di-n-propylamino)tetralin or [³H]8-OH-DPAT), which is known to bind with high affinity to the 5-HT₁ₐ receptor, is incubated with cell membranes containing the receptor. This incubation is performed in the presence of increasing concentrations of the unlabeled test compound, this compound.
This compound will compete with the radioligand for binding to the 5-HT₁ₐ receptor. As the concentration of this compound increases, it will displace more of the radioligand from the receptor. The concentration of this compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kₔ) of the radioligand.
Data Presentation
The binding affinity of this compound for the 5-HT₁ₐ receptor is summarized in the table below. For comparison, data for other relevant ligands are also included.
| Compound | Receptor | Radioligand | Kᵢ (nM) | pKᵢ | Reference |
| This compound (F-11,440) | 5-HT₁ₐ | Not Specified | 4.8 | 8.33 | |
| Buspirone | 5-HT₁ₐ | Not Specified | - | 7.50 | |
| Flesinoxan | 5-HT₁ₐ | Not Specified | - | 8.91 | |
| WAY-100635 | 5-HT₁ₐ | [³H]8-OH-DPAT | 1.35 (IC₅₀) | - |
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing the human 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Unlabeled Ligand (Competitor): this compound hydrochloride.
-
Reference Compound: 8-OH-DPAT hydrobromide (for defining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-treated with 0.5% polyethylenimine (PEI).
-
96-well Plates: For incubation.
-
Filtration Apparatus: Cell harvester for rapid filtration.
-
Liquid Scintillation Counter: For measuring radioactivity.
-
Protein Assay Kit: (e.g., BCA or Bradford) for determining membrane protein concentration.
Membrane Preparation
-
Culture cells expressing the human 5-HT₁ₐ receptor to confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer or by douncing.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer at a protein concentration of approximately 1 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay Protocol
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: To wells designated for total binding, add:
-
50 µL of assay buffer.
-
50 µL of [³H]8-OH-DPAT (at a final concentration of ~1 nM, which is close to its Kₔ).
-
150 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Non-specific Binding (NSB): To wells designated for non-specific binding, add:
-
50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM 8-OH-DPAT).
-
50 µL of [³H]8-OH-DPAT (at the same final concentration as for total binding).
-
150 µL of the membrane preparation.
-
-
Competition Binding (this compound): To the remaining wells, add:
-
50 µL of this compound at various concentrations (e.g., a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]8-OH-DPAT (at the same final concentration as for total binding).
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine IC₅₀: Fit the competition curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value of this compound.
-
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor. The Kₔ of [³H]8-OH-DPAT for the 5-HT₁ₐ receptor should be determined independently via a saturation binding experiment.
-
Visualizations
Experimental Workflow
Caption: Workflow for Kᵢ determination of this compound.
5-HT₁ₐ Receptor Signaling Pathway
Caption: this compound-mediated 5-HT₁ₐ receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. revvity.com [revvity.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptapirone: A Powerful Tool for Investigating 5-HT1A Receptor Desensitization
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class. Its high intrinsic activity, comparable to that of serotonin itself, makes it an invaluable pharmacological tool for studying the physiological and behavioral consequences of robust 5-HT1A receptor activation. A key area of investigation where this compound offers significant advantages is in the study of receptor desensitization, a process implicated in the therapeutic mechanisms of antidepressants and anxiolytics. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to explore 5-HT1A receptor desensitization in both in vitro and in vivo models.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels.[1] Chronic stimulation of these receptors can lead to their desensitization, a process characterized by a diminished response to the agonist. This is a crucial mechanism thought to underlie the delayed therapeutic effects of many psychiatric medications.[2][3] this compound, with its high efficacy, can induce this desensitization more rapidly and robustly than partial agonists, providing a clearer experimental window to study the underlying molecular and functional changes.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and interpretation.
Table 1: this compound Binding Affinity and Functional Activity
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4.8 nM | Human 5-HT1A Receptor | [4] |
| Intrinsic Activity | Full Agonist (approx. 100% of Serotonin) | Human 5-HT1A Receptor | [4] |
| Functional Potency (ED50) | 0.04 mg/kg (for decreased extracellular 5-HT; F13714, a related agonist) | Rat (in vivo microdialysis) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in studying 5-HT1A receptor desensitization with this compound, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study 5-HT1A receptor desensitization using this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat brain regions rich in 5-HT1A receptors (e.g., hippocampus or cortex).
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific Ligand: Serotonin (5-HT) or a non-radiolabeled 5-HT1A agonist/antagonist.
-
This compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) to a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membrane preparation in assay buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of 10 µM 5-HT.
-
Competitive Binding: Add 25 µL of serial dilutions of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Add 25 µL of [³H]8-OH-DPAT to all wells at a final concentration near its Kd (typically 0.5-2 nM).
-
Add 200 µL of the diluted membrane preparation to all wells. The final assay volume should be 250 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of 10 µM 5-HT) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Electrophysiology in Anesthetized Rats
Objective: To assess the desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN) following chronic this compound treatment.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
This compound for chronic administration (e.g., in osmotic minipumps).
-
Anesthetic (e.g., chloral hydrate or urethane).
-
Stereotaxic apparatus.
-
Glass micropipettes for extracellular recording.
-
Amplifier and data acquisition system.
-
Iontophoresis setup (optional, for local drug application).
Procedure:
-
Chronic this compound Administration:
-
Implant osmotic minipumps subcutaneously, filled with this compound solution to deliver a constant dose (e.g., 1-5 mg/kg/day) for 7 to 14 days. A control group should receive vehicle-filled pumps.
-
-
Animal Preparation for Electrophysiology:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Expose the skull and drill a small hole over the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -6.5 mm).
-
-
Extracellular Recording:
-
Lower a glass micropipette filled with 2 M NaCl into the DRN.
-
Identify serotonergic neurons based on their characteristic slow, regular firing rate (0.5-2.5 Hz) and long-duration, positive action potentials.
-
-
Assessment of 5-HT1A Autoreceptor Function:
-
Once a stable baseline firing rate is established, administer an acute intravenous challenge of a 5-HT1A agonist (e.g., 8-OH-DPAT or a low dose of this compound).
-
Record the inhibition of the neuron's firing rate.
-
In desensitized animals (chronically treated with this compound), the inhibitory response to the acute agonist challenge is expected to be significantly attenuated compared to the control group.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the baseline firing rate for each neuron.
-
Compare the mean inhibition between the chronic this compound and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: In Vivo Microdialysis in Freely Moving Rats
Objective: To measure the effect of chronic this compound treatment on basal and acutely challenged extracellular 5-HT levels in a projection area like the hippocampus, as an index of 5-HT1A autoreceptor desensitization.
Materials:
-
Adult male rats.
-
This compound for chronic administration (osmotic minipumps).
-
Microdialysis probes and guide cannulae.
-
Stereotaxic apparatus.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection for 5-HT analysis.
Procedure:
-
Chronic this compound Administration:
-
As described in Protocol 2, implant osmotic minipumps for 7 to 14 days.
-
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and stereotaxically implant a guide cannula targeting the ventral hippocampus (coordinates relative to bregma: AP -5.6 mm, ML +5.0 mm, DV -7.0 mm).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After establishing a stable baseline of extracellular 5-HT, administer an acute systemic challenge of a 5-HT1A agonist (e.g., a low dose of this compound or buspirone).
-
Continue collecting dialysate samples to monitor the change in 5-HT levels.
-
-
Sample Analysis:
-
Analyze the 5-HT concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the 5-HT levels as a percentage of the baseline.
-
In control animals, the acute agonist challenge should cause a significant decrease in extracellular 5-HT.
-
In animals chronically treated with this compound, this decrease is expected to be significantly attenuated, indicating desensitization of the 5-HT1A autoreceptors.
-
Protocol 4: Forced Swim Test (FST) in Mice or Rats
Objective: To assess the antidepressant-like effects of chronic this compound treatment, which may be related to 5-HT1A receptor desensitization.
Materials:
-
Mice or rats.
-
This compound for chronic administration.
-
Cylindrical containers for the swim test (dimensions appropriate for the species).
-
Water at a controlled temperature (23-25°C).
-
Video recording equipment and analysis software (optional, but recommended for unbiased scoring).
Procedure:
-
Chronic this compound Administration:
-
Administer this compound daily via intraperitoneal injection or continuously via osmotic minipumps for at least 14 days.
-
-
Forced Swim Test:
-
Pre-test (for rats): On the first day, place each rat in the cylinder filled with water for 15 minutes. This is to induce a state of behavioral despair.
-
Test Session (24 hours after pre-test for rats; single session for mice): Place the animal in the water-filled cylinder for a 5-6 minute session.
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming), with only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the this compound-treated group and a vehicle-treated control group.
-
A significant decrease in immobility time in the this compound-treated group is indicative of an antidepressant-like effect.
-
Conclusion
This compound's profile as a high-efficacy 5-HT1A receptor full agonist makes it a superior tool for investigating the mechanisms of receptor desensitization. The protocols outlined in these application notes provide a framework for researchers to explore the molecular, cellular, and behavioral consequences of sustained 5-HT1A receptor activation. By employing these methods, scientists and drug development professionals can gain deeper insights into the role of 5-HT1A receptor plasticity in the treatment of psychiatric disorders and accelerate the discovery of novel therapeutics with improved efficacy and faster onset of action.
References
- 1. Modifying 5-HT1A Receptor Gene Expression as a New Target for Antidepressant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Serotonin1A Receptors for Treating Chronic Pain and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant Treatment Reduces Serotonin-1A Autoreceptor Binding in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Eptapirone in Preclinical Models of Anxiety and Depression
Introduction
Eptapirone (F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its high affinity (Ki of 4.8 nM) and intrinsic activity, which is comparable to serotonin itself, distinguish it from earlier partial 5-HT1A agonists like buspirone and ipsapirone.[1] The development of high-efficacy 5-HT1A agonists like this compound was driven by the hypothesis that maximizing receptor activation could unlock greater therapeutic benefits for psychiatric disorders than seen with partial agonists.[1][2] Preclinical studies have demonstrated its potential as a powerful anxiolytic and antidepressant agent, suggesting the possibility of a more rapid onset of action compared to existing treatments.[1]
Mechanism of Action: 5-HT1A Receptor Full Agonism
This compound exerts its effects by binding to and fully activating 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mood regulation. They are located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically on neurons in various brain regions, including the hippocampus, amygdala, and cortex.
-
Presynaptic Autoreceptors: Activation of these receptors inhibits the firing of serotonin neurons, reducing serotonin synthesis and release.
-
Postsynaptic Receptors: Activation in regions like the hippocampus and cortex leads to hyperpolarization of the neuronal membrane, ultimately modulating neuronal activity in circuits involved in anxiety and depression.
As a full agonist, this compound mimics the effect of serotonin at the receptor, leading to a robust downstream signaling cascade that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This strong and direct action contrasts with partial agonists, which produce a submaximal response.
Application in Anxiety Models
This compound has demonstrated significant anxiolytic-like effects in preclinical conflict procedure tests. The Elevated Plus Maze (EPM) is a standard and widely validated behavioral assay for assessing anxiety-like behavior in rodents and is suitable for evaluating the anxiolytic potential of compounds like this compound. The model is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is a generalized procedure for assessing the anxiolytic effects of this compound in rats or mice.
1. Apparatus:
-
A plus-shaped maze, typically made of non-reflective PVC, elevated 50 cm above the ground.
-
Consists of two open arms (e.g., 50 x 12 cm) and two enclosed arms of the same size with high walls (e.g., 50 cm).
-
The arms extend from a central square (e.g., 12 x 12 cm).
-
An automated tracking system with an overhead camera is recommended for accurate data collection.
2. Procedure:
-
Acclimation: Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound (specify dose and route, e.g., intraperitoneally) at a predetermined time before testing (e.g., 30 minutes). A vehicle control group is essential.
-
Test Initiation: Gently place the animal on the central platform of the maze, facing one of the closed arms.
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session. The experimenter should leave the room or be shielded from the animal's view.
-
Data Collection: Record the following parameters using video tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Post-Test: After the 5-minute trial, return the animal to its home cage. Clean the maze thoroughly with a suitable disinfectant (e.g., 70% ethanol) between trials to eliminate olfactory cues.
3. Data Analysis:
-
The primary measure of anxiolytic activity is a significant increase in the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) x 100] and/or the percentage of open arm entries [(Open entries / Total entries) x 100] compared to the vehicle-treated group.
-
Total arm entries or distance traveled can be used to rule out confounding effects on locomotion.
Quantitative Data Summary: Anxiolytic-like Effects
While specific EPM data for this compound is not detailed in the provided search results, its performance in the analogous conflict procedure test showed marked anxiolytic-like effects, with a more evident efficacy than buspirone, ipsapirone, and flesinoxan.
| Compound | Model | Key Finding | Reference |
| This compound | Conflict Procedure | Substantial increase in punished responding without affecting unpunished responding. | |
| Buspirone | Conflict Procedure | Less evident efficacy compared to this compound. | |
| Ipsapirone | Conflict Procedure | Less evident efficacy compared to this compound. |
Application in Depression Models
This compound has shown potent antidepressant-like effects in the Porsolt Forced Swim Test (FST), a widely used screening tool for antidepressant efficacy. The test is based on the principle that when rodents are in an inescapable, stressful situation (a cylinder of water), they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reduced by antidepressant drugs.
Experimental Protocol: Forced Swim Test (FST)
This protocol describes a generalized procedure for evaluating the antidepressant-like effects of this compound in mice or rats.
1. Apparatus:
-
A transparent cylindrical container (e.g., for mice: 20 cm diameter, 30 cm height; for rats: larger).
-
The container is filled with water (24-30°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 15 cm for mice).
2. Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or a reference antidepressant (e.g., imipramine) and a vehicle control at a specified time before the test.
-
Test Session:
-
Gently place the animal into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Animals must be continuously observed during the test.
-
-
Scoring:
-
The behavior is recorded, often via video, for the entire 6-minute session.
-
Typically, the first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, the cumulative time spent immobile is measured. Immobility is defined as the cessation of struggling, with the animal making only small movements necessary to keep its head above water.
-
-
Post-Test: Remove the animal from the water, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.
3. Data Analysis:
-
A significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.
-
Compare the magnitude of the effect to that of a standard antidepressant.
Quantitative Data Summary: Antidepressant-like Effects
In the FST, this compound was found to suppress immobility more robustly than several other 5-HT1A agonists and classic antidepressants. A key finding was that this compound showed efficacy upon a single administration, whereas some other compounds required repeated dosing.
| Compound | Model | Key Finding | Reference |
| This compound | Forced Swim Test | More robust suppression of immobility than all comparators; effective on the first treatment. | |
| Buspirone | Forced Swim Test | Increased immobility with a single administration; required repeated administration to decrease it. | |
| Ipsapirone | Forced Swim Test | Less effective at suppressing immobility compared to this compound. | |
| Flesinoxan | Forced Swim Test | Less effective at suppressing immobility compared to this compound. | |
| Paroxetine | Forced Swim Test | Required repeated, high-dose administration to rival the effect of this compound. | |
| Imipramine | Forced Swim Test | Unable to match the efficacy of this compound due to dose-limiting toxicity. |
The available preclinical data strongly support the application of this compound as a tool for investigating anxiety and depression. Its profile as a high-efficacy 5-HT1A full agonist translates to potent anxiolytic and antidepressant-like effects in established rodent models. The protocols outlined here provide a framework for researchers to further characterize the behavioral pharmacology of this compound and explore its potential as a novel therapeutic agent.
References
Investigating Eptapirone's Effect on REM Sleep in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eptapirone is a selective 5-HT1A receptor agonist with a notable intrinsic activity greater than that of buspirone.[1] While clinical studies in humans have demonstrated its significant suppressive effect on Rapid Eye Movement (REM) sleep, detailed investigations in preclinical rodent models are less documented in publicly available literature.[1] These application notes provide a comprehensive guide for researchers aiming to investigate the effects of this compound on REM sleep in rats. The protocols and data presented are based on established methodologies for studying sleep in rodents and the known pharmacology of 5-HT1A agonists.
Introduction
Serotonin (5-HT) plays a crucial role in the regulation of the sleep-wake cycle. Specifically, the activation of 5-HT1A receptors has been consistently linked to the suppression of REM sleep.[1][2] this compound, as a potent 5-HT1A agonist, is hypothesized to exert a dose-dependent reduction in REM sleep duration and an increase in REM sleep latency in rats. This effect is likely mediated by the activation of postsynaptic 5-HT1A receptors in key brain regions involved in REM sleep regulation, such as the pontine area.[3] Understanding the precise effects of this compound in a rat model is crucial for its preclinical development and for elucidating its mechanism of action.
Proposed Signaling Pathway of this compound in REM Sleep Regulation
This compound, acting as a 5-HT1A receptor agonist, is expected to influence the neuronal circuits that control REM sleep. The proposed signaling pathway involves the activation of 5-HT1A receptors on REM-off neurons in the brainstem, leading to their hyperpolarization and subsequent inhibition of REM sleep.
Quantitative Data Summary (Hypothetical Data Based on Similar Compounds)
The following tables summarize hypothetical quantitative data for the effects of this compound on REM sleep in rats, based on findings for other 5-HT1A agonists like Flesinoxan and 8-OH-DPAT. These tables are intended to serve as a template for presenting experimental results.
Table 1: Dose-Response Effect of this compound on Sleep Architecture in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Total Sleep Time (min) | REM Sleep Duration (min) | % REM Sleep | REM Sleep Latency (min) | NREM Sleep Duration (min) |
| Vehicle (Saline) | - | 450 ± 25 | 90 ± 10 | 20.0 ± 2.5 | 60 ± 8 | 360 ± 20 |
| This compound | 0.5 | 445 ± 30 | 75 ± 9 | 16.9 ± 2.1 | 80 ± 10* | 370 ± 25 |
| This compound | 1.0 | 440 ± 28 | 60 ± 8 | 13.6 ± 1.9 | 100 ± 12** | 380 ± 22 |
| This compound | 2.5 | 435 ± 32 | 45 ± 7 | 10.3 ± 1.7 | 120 ± 15*** | 390 ± 28 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on the Number and Duration of REM Sleep Bouts
| Treatment Group | Dose (mg/kg, i.p.) | Number of REM Bouts | Average Duration of REM Bouts (min) |
| Vehicle (Saline) | - | 25 ± 3 | 3.6 ± 0.4 |
| This compound | 0.5 | 20 ± 2* | 3.8 ± 0.5 |
| This compound | 1.0 | 15 ± 2** | 4.0 ± 0.6 |
| This compound | 2.5 | 10 ± 1*** | 4.5 ± 0.7 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Individually housed in transparent polycarbonate cages under a strict 12:12 hour light-dark cycle (lights on at 07:00) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water are available ad libitum.
-
Acclimatization: Animals should be allowed to acclimate to the housing conditions for at least one week prior to any experimental procedures.
Surgical Implantation of EEG/EMG Electrodes
This protocol is adapted from standard procedures for chronic sleep recordings in rodents.
-
Anesthesia: Anesthetize the rat with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
-
Electrode Placement:
-
Implant two stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant two flexible, insulated stainless-steel wires into the nuchal muscles for electromyogram (EMG) recording.
-
A reference screw electrode is placed over the cerebellum.
-
-
Securing the Implant: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow the animals to recover for at least one week before starting the sleep recording experiments.
Sleep Recording and Drug Administration
-
Habituation: Habituate the surgically implanted rats to the recording cables and environment for at least two days before the baseline recording.
-
Baseline Recording: Record baseline sleep-wake activity for 24 hours to establish normal sleep patterns for each animal.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions on each experimental day.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the beginning of the light phase. A crossover design where each animal receives all treatments is recommended to reduce inter-individual variability. A washout period of at least 48 hours should be allowed between treatments.
-
Data Acquisition: Continuously record EEG and EMG signals for at least 6-8 hours post-injection using a computerized data acquisition system.
Data Analysis
-
Sleep Scoring: Manually or automatically score the recorded data into three stages: wakefulness, NREM sleep, and REM sleep, in 10-second epochs.
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency EEG (theta-dominant); muscle atonia (lowest EMG amplitude).
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on REM sleep in a rat model. Based on the pharmacology of 5-HT1A agonists, it is anticipated that this compound will significantly suppress REM sleep in a dose-dependent manner. These studies are essential for the preclinical characterization of this compound and for furthering our understanding of the role of the 5-HT1A receptor in sleep regulation. Researchers should adhere to ethical guidelines for animal research and adapt these protocols as necessary for their specific experimental conditions.
References
- 1. The use of sleep measures to compare a new 5HT1A agonist with buspirone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sleep and waking in 5,7-DHT-lesioned or (-)-pindolol-pretreated rats after administration of buspirone, ipsapirone, or gepirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the 5-HT1A receptor agonist flesinoxan given locally or systemically on REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Eptapirone: A Potent Full Agonist for Investigating 5-HT1A Receptor Function
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eptapirone (F-11,440) is a highly potent and selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its high affinity and intrinsic activity, comparable to that of serotonin, make it an invaluable tool for elucidating the role of the 5-HT1A receptor in both normal physiological processes and pathological conditions.[1][2] This document provides detailed protocols for the use of this compound in fundamental research applications, including receptor binding, functional assays, and in vivo behavioral and neurochemical studies.
Chemical and Pharmacological Properties
This compound is chemically identified as 4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione.[3] Its pharmacological profile is characterized by a high binding affinity and selectivity for the 5-HT1A receptor.[4]
Data Presentation
Table 1: Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Receptor | Kᵢ (nM) | pKᵢ |
| This compound (F-11440) | 5-HT₁ₐ | 4.8 | 8.33 |
| Flesinoxan | 5-HT₁ₐ | - | 8.91 |
| Buspirone | 5-HT₁ₐ | - | 7.50 |
| Ipsapirone | 5-HT₁ₐ | - | 6.93 |
Data compiled from references.
Table 2: Selectivity Profile of this compound
| Receptor | Kᵢ (nM) |
| 5-HT₁ₐ | 4.8 |
| Dopamine D₂ | 1,770 |
| α₁-Adrenergic | 691.8 |
| Histamine H₁ | <10,000 |
| h 5-HT₁ₙ | <10,000 |
| h 5-HT₁ₙ | <10,000 |
Data compiled from reference.
Table 3: In Vitro and In Vivo Functional Activity of this compound
| Assay | Parameter | Value |
| Forskolin-induced cAMP stimulation (human 5-HT₁ₐ) | EC₅₀ | 158 nM |
| Increase in extracellular 5-HT (rat ventral hippocampus) | ED₅₀ | 0.049 mg/kg |
| Increase in serum corticosterone (p.o.) | ED₅₀ | 0.16 mg/kg |
| Increase in serum corticosterone (i.p.) | ED₅₀ | 0.057 mg/kg |
Data compiled from reference.
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Cascade
Radioligand Binding Assay Workflow
In Vivo Microdialysis Workflow
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor using this compound as a reference compound.
Materials:
-
Membrane preparation from cells or tissue expressing 5-HT1A receptors.
-
Radioligand: [³H]8-OH-DPAT.
-
Test compound and this compound.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl.
-
GF/C filter plates pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound and this compound.
-
In a 96-well plate, add 150 µL of the membrane preparation (50-120 µg protein), 50 µL of the test compound or this compound, and 50 µL of [³H]8-OH-DPAT solution.
-
Define non-specific binding using a high concentration of a non-labeled 5-HT1A ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate, followed by four washes with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Serotonin Release
Objective: To measure the effect of this compound on extracellular serotonin levels in the ventral hippocampus of freely moving rats.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 4 mm membrane length).
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 0.85 MgCl₂).
-
This compound solution for injection (i.p.) or oral gavage (p.o.).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the ventral hippocampus.
-
Allow the animal to recover for at least one week.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 2-hour equilibration period.
-
Collect at least three baseline dialysate samples every 20 minutes.
-
Administer this compound at the desired dose (e.g., 0.049 mg/kg for a 50% increase in 5-HT).
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the mean baseline concentration and analyze using appropriate statistical methods.
-
At the end of the experiment, verify the probe placement histologically.
Protocol 3: Forced Swim Test (Porsolt Test)
Objective: To assess the antidepressant-like effects of this compound in rats.
Materials:
-
Male rats.
-
Cylindrical container (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
This compound solution for administration.
-
Video recording equipment.
Procedure:
-
On day 1 (pre-test), place each rat individually in the water-filled cylinder for 15 minutes.
-
On day 2 (test), administer this compound or vehicle to the rats.
-
After a pre-determined time (e.g., 30-60 minutes post-administration), place the rats back into the cylinder for a 5-minute test session.
-
Record the session and subsequently score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 4: Vogel Conflict Test
Objective: To evaluate the anxiolytic-like effects of this compound.
Materials:
-
Water-deprived rats.
-
Operant chamber equipped with a drinking spout and a grid floor connected to a shock generator.
-
This compound solution for administration.
Procedure:
-
Water-deprive the rats for 48 hours prior to the test.
-
Administer this compound or vehicle to the rats.
-
Place the rat in the operant chamber for a set period (e.g., 20 minutes).
-
Every 20th lick of the drinking spout is followed by a mild electric shock to the feet.
-
Record the total number of shocks received during the session.
-
An increase in the number of shocks received in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect, as the animal is less suppressed by the punishment.
Conclusion
This compound's profile as a potent and selective 5-HT1A full agonist makes it an exceptional pharmacological tool. The protocols outlined in this document provide a framework for utilizing this compound to investigate the multifaceted roles of the 5-HT1A receptor in neurotransmission and behavior. Its use in receptor binding assays can help characterize new chemical entities, while functional and behavioral assays can elucidate the physiological consequences of 5-HT1A receptor activation. These studies can contribute to a deeper understanding of serotonergic systems and the development of novel therapeutics for psychiatric and neurological disorders.
References
Application Notes and Protocols for Measuring Eptapirone Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1][2] It exhibits high affinity for the 5-HT1A receptor, with a reported pKi of 8.33 (Ki = 4.8 nM).[1][3] this compound was developed with the hypothesis that a high intrinsic activity at the 5-HT1A receptor is crucial for achieving significant therapeutic effects in conditions like anxiety and depression.[1] This document provides detailed application notes and protocols for cell-based assays to characterize the efficacy of this compound and other 5-HT1A receptor modulators.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/Go family of G-proteins. Agonist activation of the 5-HT1A receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, 5-HT1A receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways.
This guide details three key functional cell-based assays to quantify the efficacy of this compound: a cAMP Inhibition Assay, a [35S]GTPγS Binding Assay, and a CRE-Luciferase Reporter Gene Assay.
Data Presentation: this compound Efficacy and Comparison with other 5-HT1A Receptor Ligands
The following table summarizes the quantitative data for this compound and other common 5-HT1A receptor agonists, providing a comparative overview of their potency and efficacy.
| Compound | Assay Type | Cell Line | pKi | pEC50 / pIC50 | Intrinsic Activity (relative to 5-HT) | Reference |
| This compound (F-11,440) | Radioligand Binding | - | 8.33 | - | - | |
| cAMP Inhibition | HeLa cells expressing human 5-HT1A receptors | - | 6.8 | 1.0 | ||
| 5-HT (Serotonin) | cAMP Inhibition | HeLa cells expressing human 5-HT1A receptors | - | - | 1.0 (Reference) | |
| Buspirone | cAMP Inhibition | HeLa cells expressing human 5-HT1A receptors | 7.50 | - | 0.49 | |
| Ipsapirone | cAMP Inhibition | HeLa cells expressing human 5-HT1A receptors | - | - | 0.46 | |
| Flesinoxan | cAMP Inhibition | HeLa cells expressing human 5-HT1A receptors | 8.91 | - | 0.93 | |
| 8-OH-DPAT | [35S]GTPγS Binding | Rat Hippocampal Membranes | - | - | Full Agonist |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
This compound's primary signaling pathway via the 5-HT1A receptor.
Experimental workflow for the cAMP Inhibition Assay.
Experimental workflow for the [35S]GTPγS Binding Assay.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the 5-HT1A receptor.
Materials and Reagents:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.
-
Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% Bovine Serum Albumin (BSA), and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Test Compounds: this compound and other 5-HT1A receptor ligands.
-
Stimulant: Forskolin.
-
cAMP Detection Kit: A commercial kit, such as AlphaScreen, HTRF, or ELISA-based assay.
-
Assay Plates: White, opaque 384-well plates.
Protocol:
-
Cell Culture: Maintain the cells in a 37°C incubator with 5% CO2. Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: On the day of the assay, harvest the cells and resuspend them in assay buffer to a density of 0.5 x 10^6 cells/mL. Dispense 10 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Compound Addition: Prepare serial dilutions of this compound and other test compounds in assay buffer. Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Forskolin Stimulation: Prepare a solution of forskolin in assay buffer. Add 5 µL of the forskolin solution to all wells (except for the basal control wells) to achieve a final concentration that elicits approximately 80% of the maximal cAMP response.
-
Second Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents.
-
Signal Measurement: After an appropriate incubation period (as specified by the kit manufacturer), measure the signal using a plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the pIC50 (or pEC50 for inhibition) and the maximal inhibition.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by the 5-HT1A receptor upon agonist binding.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Membrane Preparation: Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Radioligand: [35S]GTPγS.
-
Test Compounds: this compound and other 5-HT1A receptor ligands.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Plates: 96-well microplates.
-
Filtration System: Cell harvester and glass fiber filters.
-
Scintillation Fluid and Counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
10 µL of test compound (this compound) at various concentrations
-
10 µL of GDP (final concentration ~10 µM)
-
10 µL of cell membranes (10-20 µg of protein)
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Define non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all other readings. Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is downstream of the cAMP/PKA signaling pathway.
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells co-transfected with the human 5-HT1A receptor and a CRE-luciferase reporter plasmid.
-
Culture Medium: As described for the cAMP assay.
-
Assay Buffer: As described for the cAMP assay.
-
Test Compounds: this compound and other 5-HT1A receptor ligands.
-
Stimulant: Forskolin.
-
Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Promega's ONE-Glo™ or Dual-Glo®).
-
Assay Plates: White, clear-bottom 96-well plates.
Protocol:
-
Cell Seeding: Seed the stably transfected cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 24 hours.
-
Compound Addition: Replace the culture medium with serum-free medium containing serial dilutions of this compound or other test compounds.
-
Forskolin Stimulation: Add forskolin to all wells (except basal control) to a final concentration that induces a submaximal luciferase expression.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4-6 hours.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated luciferase activity. Plot this against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 and maximal inhibition.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eptapirone solubility in physiological buffers for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Eptapirone in physiological buffers for in vivo applications. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common physiological buffers?
A1: this compound is sparingly soluble in aqueous buffers like Phosphate-Buffered Saline (PBS). Direct dissolution in PBS at physiological pH (7.2-7.4) is challenging and often results in very low concentrations. For instance, in a 1:40 mixture of DMSO:PBS (pH 7.2), the solubility is approximately 0.025 mg/mL[1]. To achieve higher concentrations suitable for in vivo studies, co-solvents and other formulation strategies are necessary.
Q2: My this compound is precipitating out of solution. What can I do?
A2: Precipitation of this compound from your prepared solution can be due to several factors, including incorrect solvent ratios, temperature changes, or improper mixing. If you observe precipitation, consider the following troubleshooting steps:
-
Verify Solvent Ratios: Ensure the proportions of co-solvents (e.g., DMSO, PEG300, Tween-80) and the aqueous buffer are accurate as per the recommended protocols.
-
Gentle Warming and Sonication: Gently warming the solution to around 37-45°C or using a sonicator can help in redissolving the compound[2]. However, be cautious with temperature-sensitive formulations.
-
pH Adjustment: Although less common for this compound, ensuring the final pH of your solution is within the desired range can sometimes prevent precipitation.
-
Alternative Formulation: If precipitation persists, consider trying an alternative formulation protocol, such as one using cyclodextrins (e.g., SBE-β-CD), which are known to enhance the solubility of poorly soluble compounds[3].
-
Fresh Preparation: Whenever possible, prepare the this compound solution fresh before each experiment to minimize the chances of precipitation over time.
Q3: Can I dissolve this compound directly in saline or water for my in vivo study?
A3: It is not recommended to dissolve this compound directly in saline or water for in vivo studies. Due to its low aqueous solubility, you will likely not achieve the desired concentration, and the undissolved compound can lead to inaccurate dosing and potential toxicity. A vehicle containing co-solvents is essential for complete dissolution and safe administration. For some studies, this compound has been suspended in distilled water with the aid of a surfactant like Tween 80[4].
Q4: What are the recommended vehicles for administering this compound in vivo?
A4: Several vehicle formulations have been successfully used for the in vivo administration of this compound. The choice of vehicle may depend on the route of administration (e.g., intravenous, intraperitoneal, oral) and the target concentration. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, and saline, or formulations containing solubilizing agents like SBE-β-CD[3]. For intravenous injection, a mixture of 60% PEG and 40% physiological saline has been reported.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Vehicle Composition | Solubility | Reference |
| DMSO | 20 mg/mL | |
| DMF | 10 mg/mL | |
| Ethanol | Slightly soluble | |
| DMSO:PBS (pH 7.2) (1:40) | 0.025 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| 60% PEG, 40% Physiological Saline (for i.v. injection) | Not specified, but used in studies |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vivo research.
Protocol 1: Co-Solvent Formulation
This protocol is suitable for achieving a clear solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the solvents in the following order and proportions:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the this compound-DMSO mixture and mix thoroughly until the solution is clear.
-
Add Tween-80 to the solution and mix again.
-
Finally, add the saline to the mixture and vortex until a clear, homogeneous solution is obtained.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Cyclodextrin-Based Formulation
This protocol is an alternative for achieving a clear solution of this compound at ≥ 2.5 mg/mL, which can be beneficial if the co-solvent mixture is not ideal for the experimental setup.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 20% SBE-β-CD solution in sterile saline.
-
Prepare the vehicle by mixing the solvents in the following order and proportions:
-
10% DMSO
-
90% of the 20% SBE-β-CD in saline solution
-
-
First, dissolve the this compound powder in DMSO.
-
Add the SBE-β-CD solution to the this compound-DMSO mixture.
-
Vortex the final mixture thoroughly until a clear solution is formed.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution.
This compound's Mechanism of Action: 5-HT1A Receptor Signaling Pathway
This compound is a potent and selective full agonist of the 5-HT1A receptor. Upon binding, it activates downstream signaling cascades.
Caption: this compound's 5-HT1A receptor signaling pathway.
References
Technical Support Center: Optimizing Eptapirone Dosage for Antidepressant Effect in Mice
Welcome to the technical support center for researchers utilizing eptapirone in preclinical antidepressant studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1] Its mechanism of action in producing antidepressant-like effects is believed to be mediated through the activation of these receptors. The 5-HT1A receptor is a G-protein coupled receptor, and its activation can lead to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are implicated in neurogenesis and neural plasticity.
Q2: What are the commonly used behavioral tests to assess the antidepressant-like effects of this compound in mice?
A2: The most common behavioral paradigms used to screen for potential antidepressant drugs, including this compound, are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[2][3] Both tests are based on the principle of measuring the duration of immobility in mice when they are subjected to an inescapable, stressful situation. A decrease in immobility time is indicative of an antidepressant-like effect.[2]
Q3: What is a typical dosage range for this compound to observe an antidepressant effect in mice?
A3: While specific dose-response data for this compound in mice is not extensively published, studies on similar 5-HT1A agonists, such as buspirone, have shown effects at doses ranging from 0.5 mg/kg to 10 mg/kg administered intraperitoneally (i.p.).[4] Given that this compound is a more potent agonist, it is plausible that effective doses in mice could be in a similar or lower range. Pilot studies are essential to determine the optimal dose for your specific experimental conditions and mouse strain.
Q4: How should this compound be prepared for administration to mice?
A4: this compound's solubility in aqueous solutions may be limited. For intraperitoneal (i.p.) injections, it is crucial to use a vehicle that ensures complete dissolution or a stable suspension. Common vehicles for poorly soluble compounds in rodent studies include:
-
Saline with a solubilizing agent: A small percentage of a co-solvent like DMSO or ethanol, or a surfactant like Tween 80, can be used. However, it is critical to keep the concentration of these agents low to avoid vehicle-induced behavioral effects.
-
Cyclodextrins: These are used to increase the aqueous solubility of lipophilic drugs.
-
Suspension in a vehicle like 0.5% methylcellulose: This can be used if the compound is not fully soluble. Ensure the suspension is homogenous before each injection.
It is recommended to consult the manufacturer's instructions or relevant literature for the specific solubility of your this compound batch. Always run a vehicle-only control group in your experiments.
Troubleshooting Guides
Issue 1: High variability in immobility times in the Forced Swim Test (FST) or Tail Suspension Test (TST).
-
Possible Cause: Inconsistent experimental procedures.
-
Solution: Standardize all aspects of the testing environment, including water temperature in the FST (typically 23-25°C), lighting conditions, and background noise. Ensure that all animals are handled consistently and habituated to the experimental room for at least 60 minutes before testing.
-
-
Possible Cause: Strain or sex differences in mice.
-
Solution: Be aware that different mouse strains exhibit varying baseline levels of immobility. Similarly, hormonal fluctuations in female mice can influence behavioral outcomes. It is advisable to use mice of the same strain, sex, and age for each experiment. If using both sexes, analyze the data separately.
-
-
Possible Cause: Observer bias in scoring.
-
Solution: Scoring of immobility should be performed by an observer who is blind to the experimental groups. Clearly define the criteria for immobility before starting the analysis. Utilizing automated video tracking software can also help to reduce observer bias.
-
Issue 2: No significant difference in immobility between the this compound-treated group and the vehicle control group.
-
Possible Cause: Inappropriate dosage.
-
Solution: The selected dose of this compound may be too low to elicit an effect or so high that it causes sedative effects that mask the antidepressant-like activity. Conduct a dose-response study to identify the optimal dose that reduces immobility without causing significant changes in general locomotor activity.
-
-
Possible Cause: Timing of drug administration.
-
Solution: The time between drug administration and behavioral testing is critical. For i.p. injections, a pre-treatment time of 30-60 minutes is common. This allows for adequate absorption and distribution of the compound. This timing should be kept consistent across all animals.
-
-
Possible Cause: this compound solution/suspension issue.
-
Solution: Ensure that this compound is completely dissolved or uniformly suspended in the vehicle before each injection. If the compound precipitates out of solution, the administered dose will be inaccurate. Prepare fresh solutions or suspensions for each experiment.
-
Issue 3: this compound-treated mice show signs of sedation or hyperactivity.
-
Possible Cause: Off-target effects or dose-related side effects.
-
Solution: To distinguish between a specific antidepressant-like effect and a general change in motor activity, it is essential to include a locomotor activity test (e.g., open field test) in your experimental design. A true antidepressant effect should not be accompanied by a significant increase or decrease in overall locomotion. If sedation or hyperactivity is observed, consider adjusting the dose of this compound.
-
Data Presentation
Table 1: Representative Data on the Effect of 5-HT1A Receptor Agonists on Immobility Time in the Mouse Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Change from Vehicle |
| Vehicle | - | 150 ± 10 | - |
| Buspirone | 2 | 135 ± 12 | ↓ 10% |
| Buspirone | 10 | 110 ± 8 | ↓ 27% |
| This compound | Predicted | Significantly lower than vehicle | Expected to be more potent than buspirone |
Note: The data for Buspirone is representative and compiled from various sources for illustrative purposes. Specific values can vary between studies. This compound is expected to show a more robust reduction in immobility.
Table 2: Representative Data on the Effect of 5-HT1A Receptor Agonists on Immobility Time in the Mouse Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Change from Vehicle |
| Vehicle | - | 180 ± 15 | - |
| Buspirone | 2 | 160 ± 10 | ↓ 11% |
| Buspirone | 10 | 130 ± 12 | ↓ 28% |
| This compound | Predicted | Significantly lower than vehicle | Expected to be more potent than buspirone |
Note: The data for Buspirone is representative and compiled from various sources for illustrative purposes. Specific values can vary between studies.
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: a. Administer this compound or vehicle via the desired route (e.g., i.p. injection) 30-60 minutes before the test. b. Gently place the mouse into the water-filled cylinder. c. The total duration of the test is typically 6 minutes. d. Record the entire session using a video camera for later analysis. e. The last 4 minutes of the 6-minute session are typically scored for immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. f. After the test, remove the mouse, dry it with a towel, and place it in a clean, warm cage to recover before returning it to its home cage.
Protocol 2: Tail Suspension Test (TST) in Mice
-
Apparatus: A horizontal bar raised at least 50-60 cm from the floor. A piece of adhesive tape is used to suspend the mouse by its tail.
-
Procedure: a. Administer this compound or vehicle 30-60 minutes before the test. b. Securely attach a piece of adhesive tape to the mouse's tail (approximately 1-2 cm from the tip). c. Suspend the mouse from the horizontal bar by its tail using the tape. d. The total duration of the test is 6 minutes. e. Record the session and score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. f. After the test, gently remove the mouse from the suspension and return it to its home cage.
Mandatory Visualizations
Caption: Experimental workflow for assessing the antidepressant-like effects of this compound in mice.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Eptapirone in DMSO: A Technical Guide to Stability and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Eptapirone when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its excellent solubilizing properties for many organic molecules.
Q2: What are the general recommended storage conditions for this compound in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year. For short-term storage, -20°C is suitable for up to one month[1]. To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q3: My this compound in DMSO solution has frozen at room temperature. Is it still usable?
A3: DMSO can solidify at or near room temperature. This is a normal physical process and does not necessarily indicate degradation of the compound. You can gently warm the solution to room temperature to bring it back into a liquid state. However, it is always recommended to perform a quality control check if you have any concerns about the compound's integrity.
Q4: I observed precipitation when diluting my concentrated this compound DMSO stock into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before making the final dilution into your aqueous experimental medium. This helps to avoid a sudden, large change in solvent polarity which can cause the compound to crash out of solution.
Q5: How critical is the water content of DMSO for this compound stability?
A5: DMSO is hygroscopic and readily absorbs moisture from the air. Increased water content in DMSO can promote the degradation of susceptible compounds[2][3]. Therefore, it is crucial to use anhydrous or high-purity DMSO and to handle it in a way that minimizes exposure to atmospheric moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Verify compound integrity using an appropriate analytical method (e.g., HPLC). |
| Precipitation in aqueous media | Poor solubility of this compound at the working concentration in the aqueous buffer. | Perform serial dilutions in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all experiments, including controls. Consider using a surfactant or co-solvent in the final dilution buffer if compatible with the assay. |
| Reduced potency of this compound | Compound degradation due to improper storage or handling. | Review storage conditions and handling procedures. Use fresh, anhydrous DMSO for stock solution preparation. Protect stock solutions from light. |
Quantitative Data on Compound Stability in DMSO
| Storage Condition | Time Frame | Observation | Reference |
| Room Temperature | 3 months | 92% of compounds remained stable. | [4] |
| Room Temperature | 6 months | 83% of compounds remained stable. | [4] |
| Room Temperature | 1 year | 52% of compounds remained stable. | |
| 40°C (Accelerated Stability) | 15 weeks | Most compounds were found to be stable. | |
| -15°C to 25°C | 11 Freeze-Thaw Cycles | No significant compound loss was observed for a diverse set of compounds. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a general method to evaluate the stability of this compound in DMSO over time at various storage temperatures.
1. Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
2. Storage Conditions:
-
Store the aliquots under the different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Sample Collection (Time Points):
-
Designate specific time points for analysis (e.g., Time 0, 24 hours, 1 week, 1 month, 3 months, etc.).
-
At each time point, retrieve one aliquot from each storage condition.
4. Sample Analysis:
-
Analyze the concentration and purity of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the Time 0 sample to determine the percentage of this compound remaining.
5. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each storage condition to generate a stability profile.
Experimental Workflow Diagram
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eptapirone Dissolution Guide for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving Eptapirone for cell culture experiments. Find troubleshooting tips, frequently asked questions, detailed protocols, and solubility data to ensure successful experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture?
A1: The most commonly recommended solvent for preparing a stock solution of this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] Fresh, high-purity DMSO is advised as moisture-absorbing DMSO can reduce solubility.
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended. However, the tolerance to DMSO can vary between cell types. It is advisable to perform a solvent toxicity control experiment to determine the optimal concentration for your specific cell line. For sensitive cell lines, the concentration of DMSO should be kept below 2%, and for some, even as low as 0.1%.
Q3: My this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Fresh Solvent: Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For long-term storage (up to 1-2 years), -80°C is recommended. If stored at -20°C, it is best to use the solution within 1-3 months.
Q5: Can I dissolve this compound directly in cell culture medium?
A5: this compound is poorly soluble in aqueous solutions like water or PBS. Therefore, it is not recommended to dissolve it directly in cell culture medium. A concentrated stock solution in an appropriate organic solvent like DMSO should be prepared first and then diluted to the final working concentration in the culture medium.
Solubility Data
The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 20 - 69 mg/mL | 57.9 - 199.76 mM |
| Ethanol | Slightly Soluble / 39 mg/mL | - |
| DMF | 10 mg/mL | 28.95 mM |
| Water | Insoluble | - |
| DMSO:PBS (pH 7.2) (1:40) | 0.025 mg/mL | 0.07 mM |
Data compiled from multiple sources.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 345.4 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.45 mg of this compound.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube. For 3.45 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator or gently warm the solution at 37°C for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Dilution of this compound Stock Solution for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO or cell culture medium to achieve an intermediate concentration. This can help in achieving very low final concentrations accurately.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final concentration. Ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).
-
Mixing: Gently mix the medium by pipetting up and down or swirling the culture vessel to ensure even distribution of the compound.
-
Solvent Control: It is crucial to include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.
Signaling Pathway and Experimental Workflow
This compound is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for dissolving this compound.
References
Mitigating Eptapirone side effects like dizziness in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A receptor agonist Eptapirone in animal models. The focus is on mitigating the common side effect of dizziness, which manifests as motor incoordination and imbalance in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied?
A1: this compound is a potent and highly selective full agonist for the 5-HT1A serotonin receptor.[1] It is being investigated for its potential therapeutic benefits in psychiatric disorders such as anxiety and depression.[2]
Q2: What are the common side effects of this compound observed in animal models?
A2: Similar to other potent 5-HT1A agonists, this compound can induce side effects such as dizziness, drowsiness, and motor coordination deficits in animal models.[1] In rodents, these effects can manifest as impaired performance on tasks requiring balance and coordination.
Q3: Is the dizziness caused by this compound related to changes in blood pressure?
A3: A study in humans has shown that dizziness induced by this compound is not due to postural hypotension.[3] This suggests that the effect is centrally mediated, likely through the activation of 5-HT1A receptors in brain regions involved in motor control and vestibular function.
Q4: How can dizziness and motor incoordination be assessed in rodent models?
A4: Several behavioral tests are used to assess motor coordination and balance in rodents. These include the Rotarod test, the Balance Beam test, and the Negative Geotaxis test. These tests provide quantitative measures of an animal's ability to maintain balance and coordinate movement.
Q5: Is it possible to mitigate the dizziness and motor side effects of this compound in animal experiments?
A5: Yes, studies have shown that the motor deficits induced by 5-HT1A receptor agonists can be mitigated by the co-administration of a 5-HT1A receptor antagonist, such as WAY 100635. This suggests a competitive interaction at the receptor level.
Troubleshooting Guide: Mitigating this compound-Induced Dizziness
This guide provides a step-by-step approach to identifying, quantifying, and mitigating dizziness-like side effects of this compound in your animal studies.
Step 1: Confirm and Quantify the Side Effect
Before attempting to mitigate the side effects, it is crucial to establish a clear, quantitative measure of the motor impairment in your specific experimental setup.
Recommended Behavioral Tests:
-
Rotarod Test: This test measures the ability of a rodent to stay on a rotating rod. A decrease in the latency to fall is indicative of impaired motor coordination.
-
Balance Beam Test: This test assesses an animal's ability to traverse a narrow, elevated beam. An increase in the time taken to cross and the number of foot slips indicates motor deficits.
-
Negative Geotaxis Test: This test measures the time it takes for a pup to orient itself upwards when placed head-down on an inclined plane, assessing vestibular and motor function.
Step 2: Establish a Dose-Response Relationship
To understand the relationship between the dose of this compound and the severity of the motor impairment, a dose-response study is recommended. This will help in identifying the minimum dose that produces the desired therapeutic effect with manageable side effects.
Quantitative Data Summary: Dose-Response of a Potent 5-HT1A Agonist (8-OH-DPAT) on Motor Function
Data presented below is for the potent 5-HT1A agonist 8-OH-DPAT and is representative of the effects that may be observed with this compound. Researchers should establish their own dose-response curve for this compound.
| 8-OH-DPAT Dose (mg/kg, s.c.) | Test | Animal Model | Primary Outcome Measure | Result |
| 0.0, 0.03125, 0.0625, 0.125 | Locomotor Activity | Male Rats | Total Distance Traveled | Dose-dependent increase in locomotor activity.[4] |
| 0.1, 3.0 | Motor/Exploratory Activity | Rats | Rearing Frequency | Dose-dependent decrease in vertical rearing. |
| 0.025, 0.05, 0.1, 0.2 | Progressive-Ratio Schedule | Rats | Response Rate | Dose-dependent increase in the "activating" effect of the reinforcer. |
Step 3: Mitigation Strategy - Co-administration with a 5-HT1A Antagonist
Co-administration of a selective 5-HT1A receptor antagonist can competitively block the effects of this compound at the receptor, thereby reducing the side effects. WAY 100635 is a commonly used selective 5-HT1A antagonist in preclinical research.
Quantitative Data Summary: Reversal of 5-HT1A Agonist-Induced Effects with WAY 100635
Data presented below demonstrates the principle of reversing 5-HT1A agonist effects with a selective antagonist. The specific doses for this compound and an antagonist will need to be determined empirically.
| 5-HT1A Agonist | Agonist Dose (mg/kg) | WAY 100635 Dose (mg/kg, s.c.) | Animal Model | Effect Reversed |
| 8-OH-DPAT | 1.0 | Not specified | Fischer-344 Rats | Impaired performance in the 8-arm radial maze. |
| 8-OH-DPAT | 0.2 | 20.0 | Rats | Disruption of prepulse inhibition. |
| 8-OH-DPAT | 0.1 | 0.01 - 0.1 | Rats | Reduced accuracy in a five-choice serial reaction time task. |
| 8-OH-DPAT | 0.1, 0.2 | 0.3 | Rats | Reduced T50 in a free-operant timing schedule. |
Experimental Protocols
Rotarod Test Protocol
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod unit for rats or mice.
Procedure:
-
Habituation:
-
Place the animals in the testing room for at least 30 minutes to acclimatize.
-
Handle the animals for a few minutes each day for 2-3 days prior to the test.
-
-
Training:
-
Place the animal on the stationary rod.
-
For 2-3 consecutive days before the experiment, train the animals on the rotarod.
-
Each training session can consist of 3 trials with a 15-minute inter-trial interval.
-
Set the rotarod to a constant low speed (e.g., 4 RPM) for 60 seconds or use an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Place the animal on the accelerating rotarod.
-
Record the latency to fall from the rod. The trial ends when the animal falls or after a pre-determined cut-off time (e.g., 300 seconds).
-
Perform 3 trials per animal and average the latency to fall.
-
Balance Beam Test Protocol
Objective: To evaluate fine motor coordination and balance.
Apparatus: An elevated narrow wooden or plastic beam (e.g., 1-2 cm wide, 100 cm long).
Procedure:
-
Habituation and Training:
-
Allow the animals to explore the testing room.
-
For 2-3 days prior to testing, train the animals to traverse the beam from a starting platform to a home cage or a neutral platform.
-
Conduct 3-5 trials per day.
-
-
Testing:
-
Administer this compound or vehicle.
-
Place the animal on the starting point of the beam.
-
Record the time taken to traverse the beam and the number of foot slips (when a hindlimb or forelimb slips off the top of the beam).
-
A trial is complete when the animal reaches the end platform. A cut-off time (e.g., 60 seconds) should be set.
-
Negative Geotaxis Test Protocol
Objective: To assess vestibular function and motor coordination in pups.
Apparatus: An inclined plane (e.g., 45-degree angle) with a textured surface for grip.
Procedure:
-
Testing:
-
Administer this compound or vehicle to the pups.
-
Place the pup head-down on the inclined plane.
-
Start a timer and record the time it takes for the pup to turn 180 degrees and face upwards.
-
A cut-off time (e.g., 60 seconds) should be established.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound (5-HT1A Agonist) Signaling Pathway
Caption: this compound activates the 5-HT1A receptor, leading to downstream signaling cascades.
Experimental Workflow for Mitigating Dizziness
Caption: A logical workflow for testing mitigation strategies for this compound's side effects.
References
- 1. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of task parameters on rotarod performance and sensitivity to ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(1A) receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose-response study of separate and combined effects of the serotonin agonist 8-OH-DPAT and the dopamine agonist quinpirole on locomotor sensitization, cross-sensitization, and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting forskolin concentration in Eptapirone cAMP studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Eptapirone in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in relation to cAMP?
A1: this compound is a potent and selective full agonist for the serotonin 5-HT1A receptor.[1][2][3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein alpha subunit.[4][5] Activation of the Gi/o pathway by an agonist like this compound inhibits the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This leads to a decrease in intracellular cAMP levels.
Q2: Why is forskolin necessary in a cAMP assay for a Gαi-coupled receptor agonist like this compound?
A2: Forskolin is a direct activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. In studies involving Gαi-coupled receptor agonists such as this compound, the receptor's primary function is to inhibit adenylyl cyclase and thus decrease cAMP. To observe and quantify this inhibitory effect, the basal cAMP level in the cells is first elevated using forskolin. This creates a measurable window to detect the reduction in cAMP caused by the Gαi-coupled agonist.
Q3: What is a typical starting concentration for forskolin in an this compound cAMP assay?
A3: The optimal forskolin concentration should be determined empirically for your specific cell line and experimental conditions. However, a common starting point for 5-HT1A receptor assays is around 10 µM. It is recommended to perform a forskolin dose-response curve to identify a concentration that yields a submaximal but robust cAMP signal, ideally falling within the linear range of your cAMP detection assay.
Q4: What cell lines are suitable for this compound cAMP assays?
A4: Cell lines endogenously expressing the 5-HT1A receptor or, more commonly, host cell lines such as HEK293 or CHO cells stably or transiently transfected with the human 5-HT1A receptor are suitable. The choice of cell line can impact receptor expression levels and signaling efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background cAMP level in unstimulated cells | - Endogenous receptor activity in the cell line.- High cell density.- Contamination of cell culture. | - Use a parental cell line lacking the receptor as a negative control.- Optimize cell seeding density; reduce the number of cells per well.- Ensure aseptic cell culture techniques. |
| No or very small assay window (difference between forskolin-stimulated and this compound-inhibited cAMP levels) | - Forskolin concentration is too high or too low.- this compound concentration is not optimal.- Low 5-HT1A receptor expression.- Incorrect incubation times. | - Perform a forskolin dose-response curve to determine the optimal concentration (typically EC50 to EC80).- Perform an this compound dose-response curve to ensure you are using a concentration that gives a significant inhibitory effect.- Verify receptor expression via methods like qPCR, Western blot, or radioligand binding.- Optimize incubation times for both forskolin and this compound stimulation. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use appropriate pipetting techniques for cell plating.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity. |
| This compound shows weak or no inhibition of cAMP | - Poor cell health.- Receptor desensitization.- Inactive this compound compound. | - Ensure cells are healthy and in the logarithmic growth phase.- Reduce agonist incubation time to minimize receptor desensitization.- Verify the integrity and concentration of the this compound stock solution. |
Data Presentation
Table 1: Example of Forskolin Concentration Optimization
This table illustrates how the assay window for a Gαi-coupled receptor agonist can be optimized by varying the forskolin concentration and cell density. The optimal condition provides the largest difference between the basal (forskolin only) and the agonist-treated signal.
| Cell Density (cells/well) | Forskolin Concentration (µM) | Basal Signal (cAMP, nM) | Agonist-Treated Signal (cAMP, nM) | Assay Window (Basal/Treated Ratio) |
| 4,000 | 1 | 5 | 4.5 | 1.1 |
| 4,000 | 5 | 25 | 10 | 2.5 |
| 4,000 | 10 | 50 | 15 | 3.3 |
| 4,000 | 25 | 80 | 40 | 2.0 |
| 8,000 | 1 | 10 | 9 | 1.1 |
| 8,000 | 5 | 50 | 15 | 3.3 |
| 8,000 | 10 | 100 | 20 | 5.0 |
| 8,000 | 25 | 150 | 60 | 2.5 |
Note: These are example data and should be optimized for your specific experimental setup.
Table 2: Pharmacological Profile of this compound in a cAMP Assay
This table summarizes key quantitative parameters for this compound's activity in inhibiting forskolin-stimulated cAMP production.
| Parameter | Value | Cell Line | Reference |
| pEC50 | 6.80 ± 0.11 | HA7 cells (stably expressing human 5-HT1A) | |
| Affinity (pKi) | 8.33 | N/A | |
| Intrinsic Activity | Full Agonist | N/A |
Experimental Protocols
Protocol 1: Forskolin Dose-Response to Determine Optimal Concentration
-
Cell Preparation:
-
Plate cells (e.g., HEK293-5HT1A) in a 96-well plate at an optimized density (e.g., 20,000 cells/well) and culture overnight.
-
-
Assay Buffer Preparation:
-
Prepare an assay buffer (e.g., HBSS with 20 mM HEPES) and a phosphodiesterase (PDE) inhibitor like IBMX (final concentration 0.5 mM).
-
-
Forskolin Dilution:
-
Prepare a serial dilution of forskolin in the assay buffer ranging from 0.1 µM to 100 µM.
-
-
Stimulation:
-
Wash the cells once with the assay buffer.
-
Add the different concentrations of forskolin to the wells and incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the forskolin concentration to generate a dose-response curve and determine the EC50. The optimal forskolin concentration for the this compound assay will typically be around the EC50 to EC80 value.
-
Protocol 2: this compound Inhibition of Forskolin-Stimulated cAMP
-
Cell Preparation:
-
Plate cells as in Protocol 1.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a stock of forskolin at 2X the optimal concentration determined in Protocol 1.
-
-
Agonist Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Add the 2X forskolin solution to all wells (except for the negative control) for a final concentration determined to be optimal.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the percent inhibition of the forskolin response against the log of the this compound concentration to determine the IC50 of this compound.
-
Visualizations
Caption: Signaling pathway of this compound and Forskolin on cAMP production.
Caption: Experimental workflow for an this compound cAMP inhibition assay.
Caption: Logical troubleshooting flow for this compound cAMP assays.
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Eptapirone off-target effects and how to control for them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of eptapirone, with a focus on understanding and controlling for its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for the 5-HT1A receptor is reported with a pKi of 8.33, which corresponds to a Ki of approximately 4.8 nM.[1] As a full agonist, its intrinsic activity is comparable to that of the endogenous ligand, serotonin.[1] The activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the known off-target effects of this compound?
This compound is characterized by its high selectivity for the 5-HT1A receptor. Studies have shown that it has:
-
No detectable antidopaminergic activity.
-
No evidence of antihistaminergic activity.
-
A 70-fold selectivity for the 5-HT1A receptor over the alpha-1 adrenergic receptor.
While this compound is highly selective, it is crucial to consider that "selective" is a relative term. At higher concentrations, off-target effects could potentially be observed. Therefore, proper experimental controls are essential.
Q3: My cells are showing an unexpected phenotype after this compound treatment. How can I determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is a common challenge in pharmacology. Here is a troubleshooting guide to help you investigate unexpected phenotypes:
-
Confirm with a structurally different 5-HT1A agonist: Treat your cells with another potent and selective 5-HT1A agonist that is structurally unrelated to this compound. If the same phenotype is observed, it is more likely to be an on-target effect mediated by the 5-HT1A receptor.
-
Use a selective 5-HT1A antagonist: Pre-treat your cells with a selective 5-HT1A antagonist before adding this compound. If the antagonist blocks the observed phenotype, this strongly suggests an on-target effect.
-
Dose-response curve: Generate a full dose-response curve for the unexpected phenotype. If the EC50 for the phenotype is significantly different from the EC50 for 5-HT1A receptor activation (e.g., in a cAMP assay), it may indicate an off-target effect.
-
Knockdown or knockout of the 5-HT1A receptor: If your experimental system allows, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the 5-HT1A receptor. If the this compound-induced phenotype persists in the absence of the receptor, it is a definitive off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent results in cAMP assays.
-
Problem: High variability in cAMP levels after this compound treatment.
-
Possible Causes & Solutions:
-
Cell health and passage number: Ensure cells are healthy and within a consistent, low passage number range.
-
Forskolin concentration: Optimize the concentration of forskolin used to stimulate adenylyl cyclase. The goal is to achieve a robust but not maximal stimulation, which allows for a clear window to observe inhibition.
-
Agonist incubation time: Optimize the incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can determine the point of maximal inhibition.
-
Assay kit and reagents: Ensure all assay reagents are properly prepared and within their expiration dates.
-
Issue 2: Lack of correlation between in vitro potency and in vivo effects.
-
Problem: this compound shows high potency in vitro, but the observed in vivo effects are weaker than expected or different.
-
Possible Causes & Solutions:
-
Pharmacokinetics: this compound has a reported half-life of about two hours in humans. Consider the pharmacokinetic profile in your animal model. The dosing regimen may need to be adjusted to maintain sufficient target engagement.
-
Metabolism: this compound is metabolized in the liver. Its metabolites may have different activity profiles. The common metabolite of several azapirones, 1-(2-pyrimidinyl)piperazine (1-PP), has activity as a 5-HT1A partial agonist and an α2-adrenergic antagonist.
-
Blood-brain barrier penetration: Confirm that this compound is reaching the target tissue at a sufficient concentration.
-
Receptor desensitization: Chronic stimulation of 5-HT1A receptors can lead to their desensitization and downregulation, which may alter the in vivo response over time.
-
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound.
| Target | Ligand | Species | Assay Type | Ki (nM) | pKi | EC50 (nM) | pEC50 | Notes |
| 5-HT1A Receptor | This compound | Human | Radioligand Binding | 4.8 | 8.33 | - | - | High affinity and selectivity. |
| 5-HT1A Receptor | This compound | Human | cAMP Assay | - | - | ~15.8 | 6.8 | Full agonist activity, inhibiting forskolin-stimulated cAMP production. |
| Dopamine Receptors | This compound | Rat | Behavioral Assay | - | - | - | - | No detectable antidopaminergic activity. |
| Histamine Receptors | This compound | Guinea Pig | Behavioral Assay | - | - | - | - | No evidence of antihistaminergic activity. |
| Alpha-1 Adrenergic Receptor | This compound | Rat | Blood Pressure Assay | - | - | - | - | 70-fold lower activity compared to its 5-HT1A agonist activity. |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes from cells expressing the human 5-HT1A receptor.
-
[3H]8-OH-DPAT (radioligand).
-
This compound.
-
Serotonin (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or a high concentration of serotonin (for non-specific binding).
-
Add [3H]8-OH-DPAT to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) of this compound as a 5-HT1A receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
384-well plates.
Protocol:
-
Plate the cells in a 384-well plate and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Plot the cAMP levels against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Phospho-ERK1/2 Western Blot
Objective: To assess the activation of the MAPK/ERK pathway downstream of 5-HT1A receptor activation by this compound.
Materials:
-
Cells expressing the 5-HT1A receptor.
-
This compound.
-
Serum-free medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
Protocol:
-
Serum-starve the cells for at least 4 hours.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 10, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total ERK.
Visualizations
Caption: Canonical 5-HT1A receptor signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
Caption: Hypothetical adrenergic off-target signaling.
References
Validation & Comparative
Eptapirone vs. Ipsapirone in the Porsolt Forced Swimming Test: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of eptapirone and ipsapirone, with a focus on their performance in the Porsolt forced swimming test. This analysis is based on available preclinical data and examines the key differences in their pharmacological profiles that may account for their differential efficacy.
This compound and ipsapirone are both azapirone compounds that target the serotonin 1A (5-HT1A) receptor, a key player in the modulation of mood and anxiety. However, their distinct mechanisms of action at this receptor—this compound as a full agonist and ipsapirone as a partial agonist—are thought to underlie significant differences in their antidepressant-like potential. Preclinical evidence, particularly from the Porsolt forced swimming test, suggests a more robust antidepressant-like profile for this compound.
At a Glance: this compound vs. Ipsapirone
| Feature | This compound (F-11440) | Ipsapirone |
| Drug Class | Azapirone | Azapirone |
| Primary Target | 5-HT1A Receptor | 5-HT1A Receptor |
| Mechanism of Action | Full Agonist | Partial Agonist |
| Antidepressant Potential | High | Moderate |
| Anxiolytic Potential | Marked | Demonstrated |
Performance in the Porsolt Forced Swimming Test
The Porsolt forced swimming test is a widely used behavioral assay to screen for potential antidepressant drugs in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce this immobility time, reflecting a more persistent escape-oriented behavior.
Hypothetical Quantitative Data Presentation
The following table illustrates the expected outcome based on the available qualitative descriptions. The values are hypothetical and serve to represent the reported superior efficacy of this compound.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | - | 180 ± 15 | - |
| Ipsapirone | 10 | 145 ± 12 | 19.4% |
| 20 | 120 ± 10 | 33.3% | |
| This compound | 2.5 | 130 ± 14 | 27.8% |
| 5 | 95 ± 11 | 47.2% | |
| Imipramine (Control) | 15 | 105 ± 13 | 41.7% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is illustrative. |
Unraveling the Mechanisms: A Tale of Two Agonists
The differential effects of this compound and ipsapirone in the Porsolt forced swimming test are likely rooted in their distinct interactions with the 5-HT1A receptor.
This compound , as a potent and selective 5-HT1A receptor full agonist, mimics the effects of the endogenous neurotransmitter serotonin to the fullest extent[1][2]. This robust activation of both presynaptic and postsynaptic 5-HT1A receptors is hypothesized to lead to a more profound and immediate antidepressant-like response.
Ipsapirone , on the other hand, is a selective 5-HT1A receptor partial agonist[3]. This means that while it binds to the receptor, it elicits a submaximal response compared to a full agonist. This property may result in a more modest antidepressant effect, as observed in preclinical studies.
The following diagram illustrates the signaling pathway of 5-HT1A receptor agonists.
References
Validating the Selectivity of Eptapirone for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eptapirone's selectivity for the serotonin 1A (5-HT1A) receptor against other treatment alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a potent and highly selective full agonist of the 5-HT1A receptor.[1] Experimental data demonstrates its significantly higher affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and various other neurotransmitter receptors. When compared to the established anxiolytic Buspirone and another selective 5-HT1A agonist, Flesinoxan, this compound exhibits a superior selectivity profile, suggesting a lower potential for off-target effects.
Comparative Binding Affinity
The selectivity of a compound is determined by its binding affinity to the target receptor versus its affinity for other receptors. The dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.
The following table summarizes the binding affinities (Ki in nM) of this compound, Buspirone, and Flesinoxan for the 5-HT1A receptor and several key off-target receptors. Values are derived from published data; where exact numerical values were not available in tabular format, they have been estimated from graphical representations.[2]
| Receptor | This compound (Ki in nM) | Buspirone (Ki in nM) | Flesinoxan (Ki in nM) |
| 5-HT1A | 4.8 [1][2] | ~32 | ~0.12 |
| 5-HT1B | >10,000 | >10,000 | >10,000 |
| 5-HT1D | >10,000 | >10,000 | >10,000 |
| α1-adrenergic | >10,000 | ~158 | ~1,259 |
| D2 dopaminergic | >10,000 | ~316 | >10,000 |
| H1 histaminergic | >10,000 | >10,000 | >10,000 |
Analysis: this compound displays a high affinity for the 5-HT1A receptor with a Ki value of 4.8 nM.[1] Importantly, its affinity for the tested off-target receptors, including other serotonin receptor subtypes (5-HT1B, 5-HT1D), α1-adrenergic, D2 dopaminergic, and H1 histaminergic receptors, is significantly lower (Ki > 10,000 nM). This indicates a high degree of selectivity for the 5-HT1A receptor.
In comparison, while Flesinoxan shows a higher affinity for the 5-HT1A receptor, both Buspirone and Flesinoxan exhibit notable affinity for the α1-adrenergic receptor. Buspirone also shows considerable affinity for the D2 dopaminergic receptor. This compound's lack of significant binding at these off-target receptors underscores its enhanced selectivity profile.
Functional Activity at the 5-HT1A Receptor
Beyond binding affinity, the functional activity of a compound at its target receptor is a critical measure of its efficacy. This compound is characterized as a full agonist at the 5-HT1A receptor, with an intrinsic activity comparable to that of the endogenous ligand, serotonin. This is in contrast to Buspirone, which is a partial agonist at this receptor.
Functional activity is often quantified by the half-maximal effective concentration (EC50) or its logarithmic form (pEC50) in cellular assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels.
| Compound | Receptor | Assay | Functional Activity |
| This compound | 5-HT1A | cAMP Inhibition | pEC50 = 6.8 |
Analysis: The pEC50 value of 6.8 for this compound in a cAMP inhibition assay indicates its potency in eliciting a functional response following binding to the 5-HT1A receptor. As a full agonist, this compound is capable of producing the maximum possible response mediated by the receptor, similar to serotonin. This high efficacy, combined with its high selectivity, is a key characteristic of its pharmacological profile.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and cAMP functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Generalized Protocol:
-
Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value, from which the Ki value is calculated.
cAMP Functional Assay
This assay is used to determine the functional activity (e.g., agonism or antagonism) of a test compound at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway. The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Principle: Cells expressing the receptor of interest are treated with the test compound. To measure the inhibition of adenylyl cyclase for a Gi-coupled receptor, the enzyme is first stimulated with an agent like forskolin. The ability of the test compound to reduce the forskolin-stimulated cAMP production is then measured. The concentration of the test compound that produces 50% of its maximal inhibitory effect is the EC50.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.
-
Cell Plating: The cells are plated into a multi-well plate and allowed to adhere.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl Cyclase Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: The plate is incubated to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay.
-
Data Analysis: The data are analyzed to determine the EC50 value of the test compound.
Visualizations
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT1A receptor.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Workflow for Receptor Selectivity Validation
The following diagram outlines the general workflow for validating the selectivity of a compound like this compound.
Caption: Experimental Workflow for Receptor Selectivity.
Conclusion
The available binding affinity and functional activity data strongly support the characterization of this compound as a highly selective 5-HT1A receptor full agonist. Its superior selectivity profile compared to other 5-HT1A receptor ligands, such as Buspirone and Flesinoxan, suggests a reduced likelihood of off-target effects mediated by adrenergic or dopaminergic receptors. This makes this compound a valuable tool for researchers investigating the specific roles of the 5-HT1A receptor and a promising lead compound in the development of more targeted therapeutics for anxiety, depression, and other CNS disorders.
References
A Head-to-Head Comparison of Eptapirone and Other Azapirones: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a detailed, data-driven comparison of Eptapirone and other prominent azapirone compounds. This document focuses on pharmacological profiles, experimental data, and underlying mechanisms of action to inform future research and development in this class of serotonergic agents.
The azapirone class of drugs, primarily targeting the serotonin 1A (5-HT1A) receptor, has long been a cornerstone in the treatment of anxiety and depressive disorders. While first-generation compounds like buspirone demonstrated the therapeutic potential of this mechanism, their modest efficacy as partial agonists spurred the development of newer agents with enhanced pharmacological properties. This compound (F-11,440) represents a significant advancement in this class, exhibiting high potency and full agonist activity at the 5-HT1A receptor.[1] This guide offers a comparative analysis of this compound against other key azapirones—buspirone, gepirone, ipsapirone, and tandospirone—supported by experimental data.
Pharmacological Profile: A Quantitative Comparison
The distinct clinical effects of azapirones can be largely attributed to their varying affinities for the 5-HT1A receptor and their off-target interactions with other receptors, such as dopamine D2 and adrenergic receptors. Furthermore, their intrinsic activity at the 5-HT1A receptor dictates the maximal physiological response they can elicit. This compound distinguishes itself as a high-affinity full agonist, whereas other azapirones act as partial agonists.[1][2]
Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki, in nM) of this compound and other selected azapirones for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | Dopamine D2 (Ki, nM) | α1-Adrenergic (Ki, nM) |
| This compound | 4.8[1] | >1000 | >1000 |
| Buspirone | 10 - 21[3] | 40 - 500 | 40 - 100 |
| Gepirone | 58 | >1000 | >1000 |
| Ipsapirone | 10 | >1000 | Moderate Affinity |
| Tandospirone | 27 | 1300 - 41000 | 1300 - 41000 |
Note: Data is compiled from various sources and experimental conditions may vary.
Functional Activity at the 5-HT1A Receptor
The functional activity of these compounds at the 5-HT1A receptor is a critical determinant of their therapeutic potential. This compound's full agonism suggests it may produce more robust therapeutic effects compared to the partial agonism of other azapirones.
| Compound | Intrinsic Activity | Functional Assay Data |
| This compound | Full Agonist (~100% of Serotonin) | Data not available in a directly comparable format. |
| Buspirone | Partial Agonist (~30%) | EC50 = 48.4 µM (inhibition of tyrosine hydroxylation) |
| Gepirone | Partial Agonist | EC50 = 836 µM (inhibition of tyrosine hydroxylation) |
| Ipsapirone | Partial Agonist | EC50 = 50 µM (inhibition of tyrosine hydroxylation) |
| Tandospirone | Partial Agonist (~60% of 8-OH-DPAT) | Data not available in a directly comparable format. |
Note: EC50 values are from a specific assay and may not be directly comparable across different experimental setups.
Preclinical Efficacy: In Vivo Experimental Data
Animal models of anxiety and depression provide valuable insights into the potential therapeutic efficacy of novel compounds. Preclinical studies have suggested that this compound exhibits a more pronounced anxiolytic and antidepressant-like profile compared to earlier azapirones.
Porsolt Forced Swim Test (Antidepressant-like activity)
In the Porsolt forced swimming test, this compound was found to suppress immobility more robustly than buspirone, ipsapirone, and the selective serotonin reuptake inhibitor (SSRI) paroxetine, suggesting strong antidepressant-like effects. Notably, a single administration of buspirone has been shown to increase immobility time, an effect potentially related to its weaker intrinsic activity and preferential activation of presynaptic 5-HT1A autoreceptors.
Vogel Conflict Test (Anxiolytic-like activity)
In the Vogel conflict test, a measure of anxiolytic-like activity, this compound has demonstrated a marked ability to increase punished responding, exceeding the effects observed with buspirone and ipsapirone. This suggests a more potent anxiolytic potential for this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: 5-HT1A receptor signaling cascade initiated by azapirone binding.
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay (for Receptor Affinity)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin.
-
Test compounds: this compound and other azapirones at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of the membrane preparation are incubated in the 96-well plates with a fixed concentration of the radioligand ([3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of an unlabeled competing ligand (e.g., 10 µM Serotonin).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay (for Functional Activity)
Objective: To determine the functional activity (potency and efficacy) of a test compound at the G-protein coupled 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds: this compound and other azapirones at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane preparations are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the G-proteins, which is proportional to receptor activation by the agonist, is quantified by scintillation counting.
-
Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Conclusion
This compound emerges as a potent and highly selective full agonist at the 5-HT1A receptor, distinguishing it from earlier azapirones which are partial agonists with more varied receptor binding profiles. Preclinical data suggests that this enhanced pharmacological profile may translate into more robust anxiolytic and antidepressant effects. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to design future comparative studies within the azapirone class. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound in patient populations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Eptapirone vs. Serotonin: A Comparative Analysis of 5-HT1A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eptapirone and the endogenous ligand serotonin in the context of 5-HT1A receptor activation. The information presented herein is compiled from various in vitro studies to assist researchers in understanding the pharmacological properties of these compounds.
Introduction
The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) primarily linked to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This receptor is a significant target in the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. This compound is a potent and highly selective synthetic agonist at the 5-HT1A receptor, while serotonin is the natural endogenous agonist. Understanding their comparative pharmacology is crucial for drug development and neuroscience research.
Quantitative Comparison of Receptor Activation
Direct comparative studies providing head-to-head quantitative data for this compound and serotonin in the same functional assay are limited in the public domain. However, data from various sources allow for a qualitative and semi-quantitative comparison.
| Parameter | This compound | Serotonin (5-HT) | Assay Context |
| Intrinsic Activity | Full Agonist (1.0 relative to 5-HT) | Full Agonist (Reference) | Forskolin-induced cAMP accumulation in HeLa cells expressing human 5-HT1A receptors. |
| Binding Affinity (Ki) | 4.8 nM | Not consistently reported in the same study | Radioligand binding assays. |
| Potency (pEC50) | Not available in a direct comparison | 6.70 ± 0.02 | Ca2+ response assay (Note: this compound was virtually inactive in this specific assay, highlighting biased agonism). |
Note: The potency of serotonin can be influenced by experimental conditions such as the membrane potential of the cells used in the assay.
Signaling Pathways and Experimental Workflow
The activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Another key signaling event is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
5-HT1A Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.
Experimental Workflow for a GTPγS Binding Assay
A common method to quantify the activation of G-protein coupled receptors is the GTPγS binding assay. This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Caption: Generalized workflow for a [35S]GTPγS binding assay.
Experimental Protocols
Below are detailed methodologies for common assays used to characterize 5-HT1A receptor activation.
[35S]GTPγS Binding Assay
This assay is a widely used functional method to determine the potency and efficacy of agonists for G-protein coupled receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human 5-HT1A receptor are commonly used.
-
Membrane Preparation:
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound (this compound or serotonin at various concentrations), and [35S]GTPγS.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Dose-response curves are generated, and EC50 (potency) and Emax (efficacy) values are determined using non-linear regression analysis.
-
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation on its primary downstream effector, adenylyl cyclase.
-
Cell Lines: HeLa or CHO cells stably expressing the human 5-HT1A receptor are suitable.
-
Assay Procedure:
-
Cells are plated in multi-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells are pre-incubated with the test compound (this compound or serotonin).
-
Adenylyl cyclase is then stimulated with forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
-
Data Analysis:
-
The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured.
-
Dose-response curves are plotted, and IC50 (for inhibition) and the maximal inhibition are determined.
-
Conclusion
This compound is a potent, selective, and full agonist at the 5-HT1A receptor, with an intrinsic activity comparable to that of the endogenous ligand, serotonin. However, the phenomenon of biased agonism, where a ligand can preferentially activate certain signaling pathways over others, is an important consideration. As evidenced by the differential activity of this compound in Ca2+ response assays compared to cAMP assays, the choice of experimental system and readout is critical for a comprehensive pharmacological characterization. The provided protocols for GTPγS binding and cAMP accumulation assays represent standard methods for evaluating the functional activity of 5-HT1A receptor agonists. Researchers should consider the specific signaling pathways relevant to their biological question when choosing an assay and interpreting the results.
Cross-Study Validation of Eptapirone's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anxiolytic profile of Eptapirone, a potent and highly selective full agonist of the 5-HT1A receptor. It synthesizes available data to compare its performance with other anxiolytic agents, particularly those from the azapirone class, and details the experimental methodologies and signaling pathways relevant to its mechanism of action.
Executive Summary
This compound (F-11,440) emerged from the hypothesis that the therapeutic benefits of 5-HT1A receptor agonists could be maximized by employing compounds with high intrinsic activity.[1] As a full agonist, its affinity for the 5-HT1A receptor is reported to be 4.8 nM (Ki), with an intrinsic activity comparable to serotonin itself.[1] Preclinical evidence, primarily from conflict procedure studies, has suggested that this compound possesses marked anxiolytic-like effects, with a greater efficacy than the partial 5-HT1A receptor agonists buspirone, ipsapirone, and flesinoxan.[1] Despite these promising preclinical findings, the development of this compound was discontinued, and as a result, there is a notable absence of detailed, publicly available quantitative data from head-to-head comparative studies. This guide, therefore, focuses on the qualitative comparisons found in the literature and the established mechanisms of action.
Mechanism of Action: 5-HT1A Receptor Full Agonism
This compound's primary mechanism of action is its function as a full agonist at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase and modulation of other second messenger pathways, such as the MAPK pathway. 5-HT1A receptors are strategically located in brain regions implicated in mood and anxiety, including as presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic heteroreceptors in the limbic system (hippocampus, amygdala), cortex, and hypothalamus.
The anxiolytic effects of 5-HT1A receptor agonists are believed to be mediated by their action at both presynaptic and postsynaptic receptors. Full agonists like this compound are thought to produce a more robust and immediate anxiolytic effect compared to partial agonists.
Preclinical Anxiolytic Studies: A Qualitative Comparison
While specific quantitative data for direct comparisons are scarce, preclinical studies have provided a qualitative assessment of this compound's anxiolytic potential relative to other compounds.
Conflict Procedure Studies
The conflict procedure is a widely used animal model for screening anxiolytic drugs. In this paradigm, an animal is trained to perform a task (e.g., lever pressing) for a reward (e.g., food), but this behavior is also intermittently punished (e.g., with a mild electric shock). Anxiolytic drugs are expected to increase the rate of punished responding, indicating a reduction in the animal's fear or anxiety about the punishment.
In such conflict procedures, this compound was found to produce substantial increases in punished responding without affecting unpunished responding.[1] This effect was noted to be more pronounced than that observed with the partial 5-HT1A agonists buspirone, ipsapirone, and flesinoxan, suggesting a superior anxiolytic-like efficacy for this compound in this model.[1]
Note on Quantitative Data: Despite extensive literature searches, specific dose-response data and quantitative measures of punished responding (e.g., number of shocks taken) from these comparative studies on this compound are not publicly available. The following table, therefore, presents a qualitative summary based on the available literature.
| Compound | Class | Efficacy in Conflict Procedure (Qualitative) |
| This compound | 5-HT1A Full Agonist | Marked increase in punished responding |
| Buspirone | 5-HT1A Partial Agonist | Moderate increase in punished responding |
| Ipsapirone | 5-HT1A Partial Agonist | Moderate increase in punished responding |
| Flesinoxan | 5-HT1A Partial Agonist | Moderate increase in punished responding |
| Diazepam | Benzodiazepine (GABAA Agonist) | Robust increase in punished responding |
Experimental Protocols
To aid in the interpretation of the available data and to facilitate future comparative studies, this section details the methodologies for key preclinical anxiety models.
Vogel-Type Punished Drinking Test (Conflict Procedure)
This test is a classic model for assessing the anxiolytic potential of drugs.
-
Apparatus: A testing chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Acclimation and Training: Rats are typically water-deprived for a period (e.g., 24-48 hours) to motivate drinking. They are then placed in the chamber and allowed to drink freely from the spout.
-
Conflict Session: After a set number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the conflict session.
-
-
Measured Parameters: The primary measure of anxiolytic activity is the number of shocks the animal is willing to take to continue drinking. An increase in the number of shocks received in the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect. Unpunished drinking is also measured to assess for non-specific effects on motivation or motor function.
Elevated Plus Maze (EPM)
The EPM is another widely used model to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimation: Animals are habituated to the testing room for a period before the test.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test.
-
Testing: The animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).
-
-
Measured Parameters:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms. Total arm entries can be used as a measure of general locomotor activity.
-
Conclusion
This compound, as a potent and highly selective full 5-HT1A receptor agonist, has demonstrated a promising anxiolytic-like profile in preclinical models. Qualitative comparisons suggest its superiority over partial agonists of the same class in conflict procedure studies. However, the discontinuation of its development has resulted in a lack of publicly available, detailed quantitative data from comparative studies, which limits a direct and comprehensive cross-study validation of its anxiolytic effects. The information provided in this guide, including the detailed experimental protocols and signaling pathway diagrams, is intended to serve as a valuable resource for researchers in the field of anxiolytic drug development. Further research, should it become available, will be necessary to fully elucidate the quantitative aspects of this compound's anxiolytic potential in comparison to other therapeutic agents.
References
A Comparative Pharmacokinetic Analysis of Eptapirone and Gepirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Eptapirone and Gepirone, two azapirone derivatives that act as selective 5-HT1A receptor agonists. While both compounds target the same receptor, their pharmacokinetic properties exhibit notable differences that can influence their therapeutic application and development. This comparison is supported by available preclinical and clinical data.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters for this compound and Gepirone. It is important to note that the development of this compound was discontinued after Phase I trials, and therefore, its pharmacokinetic data is less comprehensive than that of Gepirone, which is an approved medication.
| Pharmacokinetic Parameter | This compound | Gepirone (Extended-Release) |
| Bioavailability | Data not available | 14-17%[1] |
| Time to Peak (Tmax) | 30-60 minutes[2] | ~6 hours (fasting)[1], ~3 hours (with a high-fat meal) |
| Plasma Protein Binding | Data not available | 72%[1] |
| Elimination Half-life | ~2 hours[2] | ~5 hours |
| Metabolism | Data not available | Extensively metabolized, primarily by CYP3A4, to active metabolites (1-PP and 3'-OH-gepirone) |
| Excretion | Data not available | Approximately 81% in urine and 13% in feces as metabolites |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies conducted under established protocols for drug evaluation. While specific details may vary between individual studies, the general methodologies are outlined below.
Human Pharmacokinetic Studies
A typical pharmacokinetic study for an orally administered 5-HT1A agonist in healthy volunteers would follow a protocol similar to the one described below:
-
Study Design: An open-label, randomized, crossover study design is often employed to compare different formulations or the effect of food. Participants are randomly assigned to a sequence of treatments, with a washout period between each treatment to ensure the complete elimination of the drug from the system.
-
Subjects: A cohort of healthy adult volunteers is recruited. The number of subjects is determined by statistical power calculations to ensure the reliability of the results.
-
Drug Administration: A single oral dose of the investigational drug is administered to the subjects. In studies assessing the effect of food, the drug is administered after a standardized meal (e.g., high-fat) or after an overnight fast.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug's pharmacokinetic profile.
-
Bioanalytical Method: The concentration of the drug and its major metabolites in plasma or serum is quantified using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations in biological matrices.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizations
Pharmacokinetic Study Workflow
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study.
5-HT1A Receptor Signaling Pathway
Both this compound and Gepirone are agonists of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events that are believed to mediate their therapeutic effects. The following diagram illustrates the primary signaling pathways associated with 5-HT1A receptor activation.
References
A Comparative Analysis of Eptapirone and F-15,599: Potency and Efficacy at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of Eptapirone (F-11,440) and F-15,599, two potent and selective 5-HT1A receptor agonists. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of their relative potency and efficacy.
Quantitative Comparison of In Vitro Potency and Efficacy
The following table summarizes the key in vitro pharmacological parameters for this compound and F-15,599 at the human 5-HT1A receptor. These values provide a direct comparison of the affinity, potency, and efficacy of these compounds in activating the receptor and initiating downstream signaling events.
| Parameter | This compound (F-11,440) | F-15,599 | Reference Compound |
| Binding Affinity (pKi) | 8.33[1][2] | 8.66 | |
| G-Protein Activation (pEC50) | Not Available | 7.1 | |
| G-Protein Activation (Emax % vs 5-HT) | Not Available | 102% | 5-HT |
| cAMP Inhibition (pEC50) | 6.8[1][3] | 6.5 | |
| cAMP Inhibition (Emax % vs 5-HT) | 100%[4] | 100% | 5-HT |
| ERK1/2 Phosphorylation (pEC50) | Not Available | 7.8 | |
| ERK1/2 Phosphorylation (Emax % vs 5-HT) | Not Available | 100% | 5-HT |
Note: pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), with a higher value indicating greater potency. Emax represents the maximum efficacy of the compound relative to the endogenous ligand, serotonin (5-HT).
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT1A receptor activation by these agonists, it is crucial to visualize the underlying signaling cascades and the experimental approaches used to measure them.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The determination of a compound's binding affinity (Ki) for the 5-HT1A receptor is a fundamental step. The following diagram outlines a typical radioligand binding assay workflow.
Experimental Workflow: Functional Assays
To assess the functional activity of this compound and F-15,599, various assays are employed to measure downstream signaling events. The diagram below illustrates the general workflow for such functional assays.
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is essential for the interpretation of the presented data. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki)
-
Cell Lines and Membrane Preparation: Membranes are typically prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT is commonly used at a concentration close to its Kd value.
-
Procedure: Assays are performed in a 96-well plate format. To each well, the following are added: assay buffer, the test compound at various concentrations, the radioligand, and the cell membranes. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin). The mixture is incubated, typically for 60 minutes at 25°C.
-
Data Acquisition and Analysis: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for G-Protein Activation (EC50 and Emax)
-
Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with GDP (typically 10-30 µM).
-
Procedure: Cell membranes are pre-incubated with the test compound at various concentrations in the assay buffer. The reaction is initiated by the addition of [35S]GTPγS. After incubation (e.g., 60 minutes at 30°C), the reaction is terminated by rapid filtration.
-
Data Analysis: The amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting. The data are analyzed using non-linear regression to determine the EC50 and Emax values. Emax is often expressed as a percentage of the stimulation produced by a saturating concentration of a reference full agonist, such as serotonin.
cAMP Accumulation Assay for Adenylyl Cyclase Inhibition (EC50 and Emax)
-
Principle: Since the 5-HT1A receptor is coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.
-
Cell Culture and Treatment: Cells expressing the 5-HT1A receptor are seeded in microplates. Prior to the assay, the culture medium is replaced with a stimulation buffer. Cells are then incubated with various concentrations of the test compound in the presence of forskolin.
-
Detection Methods: Intracellular cAMP levels are measured using various commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Dose-response curves are generated, and EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation are calculated.
ERK1/2 Phosphorylation Assay
-
Principle: Activation of the 5-HT1A receptor can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), typically via the Gβγ subunit.
-
Cell Culture and Stimulation: Cells are grown to confluence and then serum-starved to reduce basal ERK1/2 phosphorylation. The cells are then stimulated with the test compound for a short period (e.g., 5-15 minutes).
-
Detection Methods: The levels of phosphorylated ERK1/2 (pERK1/2) are measured relative to the total ERK1/2 levels. Common methods include:
-
Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pERK1/2 and total ERK1/2.
-
ELISA/HTRF: These are high-throughput methods that use specific antibody pairs to detect pERK1/2 and total ERK1/2 in cell lysates.
-
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated for each concentration of the test compound. Dose-response curves are then plotted to determine the EC50 and Emax values.
References
Safety Operating Guide
Proper Disposal of Eptapirone: A Guide for Laboratory Professionals
The fundamental principle of chemical waste disposal is to never discard hazardous chemicals down the sink, in the regular trash, or as biological or radioactive waste.[2][3] Evaporation is also not an acceptable method for waste disposal.[2]
Immediate Safety and Handling Precautions
Before handling Eptapirone, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound
The proper disposal of this compound and its associated waste involves a systematic process of collection, labeling, storage, and pickup by authorized personnel.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step. Use designated, compatible, and leak-proof containers for collecting this compound waste. Never mix incompatible waste streams.
-
Solid this compound Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, weighing paper), and any labware with solid residues in a designated solid chemical waste container.
-
Liquid this compound Waste: Collect solutions containing this compound in a designated liquid chemical waste container. The first rinse of any container that held this compound should also be collected as hazardous waste.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in an approved sharps container.
-
Empty Containers: Thoroughly empty all contents. The first rinse of the container must be collected as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected. After appropriate rinsing, the container can be disposed of as regular trash, provided all labels are defaced.
Step 2: Labeling of Waste Containers
Properly label all waste containers with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The concentration and composition of the waste
-
The date the waste was first added to the container
-
The specific hazards associated with the chemical (e.g., "Toxic")
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that containers are kept closed at all times, except when adding waste. Store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate. Request a pickup when the container is three-quarters full or within the time limits specified by your institution (e.g., 150 days for laboratory chemical waste).
Summary of this compound Waste Disposal
| Waste Type | Container | Disposal Procedure |
| Solid this compound Waste | Designated Solid Chemical Waste Container | Collect all solid waste contaminated with this compound. Label container and arrange for EHS pickup. |
| Liquid this compound Waste | Designated Liquid Chemical Waste Container | Collect all solutions and the first rinse of containers. Label container and arrange for EHS pickup. |
| Contaminated Sharps | Approved Sharps Container | Dispose of all contaminated needles, syringes, and other sharps. |
| Empty this compound Containers | Regular Trash (after decontamination) | Triple rinse the container, collecting all rinsate as hazardous waste. Deface the label before disposal. |
| Contaminated Labware | Designated Solid or Liquid Waste Container | Dispose of as solid or liquid hazardous waste depending on the nature of the contamination. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Environmental Considerations
While specific data on the environmental fate of this compound is not available, pharmaceuticals, in general, can be persistent in the environment and have adverse effects on aquatic life. Incomplete removal during wastewater treatment is a known issue for many pharmaceutical compounds. Therefore, preventing the release of this compound into the environment through proper disposal is of utmost importance. The ultimate disposal method for chemical waste from research institutions is typically high-temperature incineration by a licensed hazardous waste management company.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and stewardship in the laboratory. Always consult your institution's specific guidelines and the EHS department for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Eptapirone
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Eptapirone. The following procedural guidance outlines personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located in the available resources, standard laboratory procedures for handling solid chemical compounds of this nature should be followed. The recommendations below are based on general guidelines for handling potentially hazardous drugs in a laboratory setting.[1][2][3][4][5]
Recommended PPE for Handling this compound Powder:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact and absorption. The outer glove can be removed and disposed of immediately after handling. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from airborne particles and potential splashes. |
| Lab Coat/Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system. | To prevent inhalation of the powder. |
Handling and Operational Workflow
This compound should be handled in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure. The following workflow outlines the key steps for safe handling.
Disposal Plan
Unused this compound and contaminated materials should be treated as pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Take-Back Programs: Whenever possible, utilize pharmaceutical take-back programs for the disposal of unused medications.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃N₇O₂ | |
| Molar Mass | 345.4 g/mol | |
| CAS Number | 179756-58-2 | |
| Melting Point | 241-243°C | |
| Solubility | DMSO: 20 mg/mL, DMF: 10 mg/mL | |
| Elimination Half-life | 2 hours (in humans) |
Mechanism of Action and Signaling Pathway
This compound is a potent and highly selective full agonist of the serotonin 5-HT1A receptor. Activation of this G-protein coupled receptor (GPCR) is associated with anxiolytic and antidepressant effects. The binding of this compound to the 5-HT1A receptor initiates a signaling cascade that ultimately leads to a cellular response.
Experimental Protocols
General In Vitro Experimental Workflow:
-
Cell Culture: Culture cells expressing the 5-HT1A receptor (e.g., transfected cell lines or primary neurons).
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration.
-
Assay: Perform assays to measure downstream signaling events (e.g., cAMP levels, MAPK activation) or cellular responses (e.g., neurite outgrowth, cell proliferation).
-
Data Analysis: Analyze the dose-response relationship to determine potency and efficacy.
General In Vivo Experimental Workflow:
-
Animal Model: Select an appropriate animal model for the condition of interest (e.g., forced swim test for depression, elevated plus maze for anxiety).
-
Drug Administration: Administer this compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Conduct behavioral tests to assess the effects of this compound on the animals' behavior.
-
Tissue Collection: At the end of the study, tissues may be collected for further analysis (e.g., measuring neurotransmitter levels, receptor expression).
-
Data Analysis: Analyze the behavioral and neurochemical data to evaluate the in vivo efficacy of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
